An In-depth Technical Guide to 4-Fluoro-2-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-2-methylbenzyl bromide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-2-methylbenzyl bromide (CAS No. 862539-91-1), a key intermediate in pharmaceutical research and development.
Core Chemical Properties
4-Fluoro-2-methylbenzyl bromide, with the molecular formula C₈H₈BrF, is a substituted aromatic halide.[1] Its structure incorporates a fluorine atom and a methyl group on the benzene ring, features that are often exploited in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Table 1: Physicochemical Properties of 4-Fluoro-2-methylbenzyl bromide
A patent for the synthesis of a potential precursor, 4-fluoro-2-methylbenzoic acid, from m-fluorotoluene and trichloroacetyl chloride has been described, which could subsequently be reduced and brominated to yield the target compound.[3]
The primary reactive site of 4-Fluoro-2-methylbenzyl bromide is the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a building block in the synthesis of more complex molecules. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.[4][5][6][7][8]
Applications in Drug Discovery and Development
4-Fluoro-2-methylbenzyl bromide is classified as a pharmaceutical intermediate, indicating its role as a key starting material or building block in the synthesis of active pharmaceutical ingredients (APIs). While specific examples of its direct use in the synthesis of named drug candidates were not identified in the available search results, its structural motifs are prevalent in various classes of therapeutic agents, particularly in the development of kinase and PARP inhibitors.
Role in Kinase Inhibitor Synthesis
Fluorinated aromatic compounds are of significant interest in the design of kinase inhibitors. The fluorine atom can engage in favorable interactions within the ATP-binding pocket of kinases, potentially enhancing binding affinity and selectivity.[9][10][11][12][13] The overall workflow for synthesizing such inhibitors often involves the coupling of a core heterocyclic scaffold with various substituted side chains, a role for which 4-Fluoro-2-methylbenzyl bromide is well-suited.
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2-methylbenzyl bromide, a key intermediate in the development of various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2-methylbenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The primary and most efficient pathway for its synthesis is detailed, including reaction mechanisms, experimental protocols, and quantitative data.
Core Synthesis Pathway: Wohl-Ziegler Bromination
The synthesis of 4-fluoro-2-methylbenzyl bromide is most effectively achieved through the Wohl-Ziegler reaction. This method involves the free-radical bromination of the benzylic methyl group of 4-fluoro-2-methyltoluene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2][3] The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although safer alternatives are now preferred.[1]
The reaction proceeds via a free-radical chain mechanism. The initiator, upon heating or irradiation, generates free radicals which then abstract a bromine radical from NBS. This bromine radical subsequently abstracts a hydrogen atom from the methyl group of 4-fluoro-2-methyltoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either NBS or a low concentration of molecular bromine generated in situ) to yield the desired 4-fluoro-2-methylbenzyl bromide and a new radical to continue the chain reaction.[4]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 4-fluoro-2-methylbenzyl bromide via Wohl-Ziegler bromination.
Materials:
4-Fluoro-2-methyltoluene
N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)
Anhydrous sodium sulfate or magnesium sulfate
Sodium bicarbonate solution (saturated)
Water
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Apparatus for vacuum distillation or column chromatography
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-methyltoluene in a suitable solvent (e.g., carbon tetrachloride).
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on top of the solvent.[1] The reaction time can vary but is typically in the range of 2 to 8 hours.
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture to remove the succinimide by-product.
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic by-products, followed by washing with water.
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Purification:
Remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-fluoro-2-methylbenzyl bromide.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of benzylic bromides via the Wohl-Ziegler reaction. Specific yields for 4-fluoro-2-methylbenzyl bromide may vary depending on the exact reaction conditions and scale.
Parameter
Value/Range
Notes
Molar Ratio (Substrate:NBS)
1 : 1.05-1.2
A slight excess of NBS is typically used to ensure complete conversion of the starting material.
Initiator Loading (mol%)
1-5 mol%
Relative to the limiting reagent.
Reaction Temperature
Reflux temperature of the solvent
For CCl₄, this is approximately 77°C.
Reaction Time
2 - 8 hours
Monitoring by TLC or GC is recommended for optimization.
Typical Yield
70 - 90%
Yields are highly dependent on the specific substrate and reaction conditions.
Visualizing the Synthesis Pathway and Workflow
To better illustrate the process, the following diagrams outline the chemical transformation and the experimental workflow.
Caption: Chemical transformation from 4-Fluoro-2-methyltoluene to 4-Fluoro-2-methylbenzyl bromide.
Caption: Step-by-step experimental workflow for the synthesis of 4-Fluoro-2-methylbenzyl bromide.
Spectroscopic Analysis of 4-Fluoro-2-methylbenzyl bromide: A Technical Guide
Introduction 4-Fluoro-2-methylbenzyl bromide (CAS No: 862539-91-1, Molecular Formula: C₈H₈BrF) is a substituted aromatic halogen compound utilized as an intermediate in the synthesis of various chemical entities, particu...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Fluoro-2-methylbenzyl bromide (CAS No: 862539-91-1, Molecular Formula: C₈H₈BrF) is a substituted aromatic halogen compound utilized as an intermediate in the synthesis of various chemical entities, particularly in the fields of pharmaceuticals and materials science.[1][2][3] A thorough understanding of its structural and electronic properties is crucial for its application, and this is primarily achieved through spectroscopic analysis. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The solvent is typically deuterated chloroform (CDCl₃).
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
~ 7.25
dd
J_HH ≈ 8.5, J_HF ≈ 5.5
1H
Ar-H (H-6)
~ 6.95
dd
J_HH ≈ 8.5, J_HF ≈ 9.0
1H
Ar-H (H-5)
~ 6.85
ddd
J_HH ≈ 8.5, 2.5, J_HF ≈ 2.5
1H
Ar-H (H-3)
~ 4.45
s
-
2H
-CH₂Br
~ 2.30
s
-
3H
-CH₃
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary based on solvent and concentration.
Predicted ¹³C NMR Data
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Significant carbon-fluorine coupling (J_CF) is expected for the aromatic carbons.
Chemical Shift (δ, ppm)
Coupling Constant (J_CF, Hz)
Assignment
~ 161.5
d, ¹J_CF ≈ 245
C -F (C-4)
~ 139.0
d, ³J_CF ≈ 3.0
C -CH₃ (C-2)
~ 134.0
d, ⁴J_CF ≈ 3.5
C -CH₂Br (C-1)
~ 131.0
d, ³J_CF ≈ 8.0
C -H (C-6)
~ 116.5
d, ²J_CF ≈ 21.0
C -H (C-5)
~ 114.0
d, ²J_CF ≈ 22.0
C -H (C-3)
~ 32.0
s
-C H₂Br
~ 18.5
s
-C H₃
Note: The assignments are based on substituent effects and data from similar compounds.[5][6] The d denotes a doublet due to C-F coupling.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluoro-2-methylbenzyl bromide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire the spectrum at room temperature.
Use a standard pulse sequence with a 90° pulse angle.
Set the spectral width to cover a range from -1 to 10 ppm.
Collect 16-32 scans with a relaxation delay of 1-2 seconds between scans.[7]
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence.
Set the spectral width to cover a range from 0 to 200 ppm.
Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Data
Frequency (cm⁻¹)
Intensity
Assignment of Vibration
3100 - 3000
Medium
Aromatic C-H Stretch
2980 - 2850
Medium
Aliphatic C-H Stretch (-CH₃, -CH₂)
~ 1610, 1500
Strong, Medium
Aromatic C=C Ring Stretch
~ 1250
Strong
Aryl C-F Stretch
~ 1220
Strong
-CH₂-Br Wagging/Scissoring
~ 690
Strong
C-Br Stretch
Note: The spectrum can be influenced by the sampling method (e.g., neat liquid, KBr pellet).[8][9]
Experimental Protocol for IR Spectroscopy (ATR Method)
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal).[9]
Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
Sample Application: Place a single drop of liquid 4-Fluoro-2-methylbenzyl bromide directly onto the ATR crystal surface.
Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Predicted MS Data (Electron Ionization)
Electron Ionization (EI) is a common technique for volatile compounds like benzyl bromides.
m/z (mass-to-charge ratio)
Relative Intensity
Assignment
202 / 204
High
[M]⁺∙ (Molecular ion peak, showing the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes)
123
Very High
[M-Br]⁺ (Loss of bromine radical, forming the stable 4-fluoro-2-methylbenzyl cation)
91
Medium
[C₇H₇]⁺ (Tropylium ion, a common fragment in benzyl compounds)
Note: The molecular weight of C₈H₈⁷⁹BrF is 201.98 g/mol , and for C₈H₈⁸¹BrF it is 203.98 g/mol .
Experimental Protocol for Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent like dichloromethane or methanol, into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction.
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum. The data system will display the spectrum and a table of peaks and their relative intensities.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-Fluoro-2-methylbenzyl bromide.
A generalized workflow for spectroscopic analysis.
An In-depth Technical Guide to 4-Fluoro-2-methylbenzyl bromide
This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzyl bromide, a key intermediate in pharmaceutical and chemical research. The document details its chemical identifiers, physicochemical proper...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzyl bromide, a key intermediate in pharmaceutical and chemical research. The document details its chemical identifiers, physicochemical properties, a plausible synthesis protocol, and potential applications in drug discovery, with a focus on its role as a versatile building block.
Core Identifiers and Physicochemical Properties
4-Fluoro-2-methylbenzyl bromide is a substituted aromatic halide. Its core chemical and physical properties are summarized below, providing essential information for researchers and chemists.
The synthesis of 4-Fluoro-2-methylbenzyl bromide can be achieved through the bromination of 4-fluoro-2-methyltoluene. The following protocol is a representative method that can be adapted for this synthesis.
Materials:
4-Fluoro-2-methyltoluene
N-Bromosuccinimide (NBS)
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
Carbon tetrachloride (CCl₄) or a similar non-polar solvent
Sodium bicarbonate solution (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methyltoluene in carbon tetrachloride.
Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. The reaction is typically monitored by TLC or GC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Fluoro-2-methylbenzyl bromide. Further purification can be achieved by vacuum distillation or column chromatography.
Experimental Data
A variety of analytical techniques are used to confirm the identity and purity of 4-Fluoro-2-methylbenzyl bromide. While raw spectral data is not publicly available, chemical suppliers indicate the availability of the following analytical data upon request[1]:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and purity.
Applications in Drug Discovery and Chemical Synthesis
4-Fluoro-2-methylbenzyl bromide is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-fluoro-2-methylbenzyl moiety into various molecules. Its utility is highlighted in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.
While specific signaling pathway involvement for 4-Fluoro-2-methylbenzyl bromide is not extensively documented, its structural analog, 2-Fluoro-4-methylbenzyl bromide, is used in the synthesis of potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2) and as a reagent in the preparation of angiogenesis inhibitors for cancer treatment[2]. This suggests that 4-Fluoro-2-methylbenzyl bromide could serve as a key intermediate for developing novel therapeutics targeting similar pathways.
Below is a conceptual workflow illustrating the potential use of 4-Fluoro-2-methylbenzyl bromide in the synthesis of a theoretical inhibitor targeting a generic kinase signaling pathway.
Caption: Synthetic workflow for a theoretical kinase inhibitor.
The following diagram illustrates a simplified, hypothetical signaling pathway where a downstream effector is inhibited by a compound synthesized using 4-Fluoro-2-methylbenzyl bromide as a starting material.
Caption: Inhibition of a kinase signaling pathway.
Technical Guide: Physicochemical and Synthetic Aspects of 4-Fluoro-2-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals This technical document provides a concise overview of the available physical properties of 4-Fluoro-2-methylbenzyl bromide, a key intermediate in various s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a concise overview of the available physical properties of 4-Fluoro-2-methylbenzyl bromide, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related isomers and analogs to provide a comparative context. Furthermore, a detailed, plausible synthetic protocol for its preparation via a well-established chemical transformation is presented, accompanied by a logical workflow diagram.
Physical Properties
Compound
CAS Number
Molecular Formula
Melting Point (°C)
Boiling Point (°C)
Pressure (Torr)
4-Fluoro-2-methylbenzyl bromide
862539-91-1
C₈H₈BrF
Data not available
Data not available
-
2-Fluoro-4-methylbenzyl bromide
118745-63-4
C₈H₈BrF
Data not available
97 - 101
15
4-Bromo-2-fluorobenzyl bromide
76283-09-5
C₇H₅Br₂F
33.0 - 39.0
Data not available
-
Table 1: Physical Properties of 4-Fluoro-2-methylbenzyl bromide and Related Compounds.
Synthetic Protocol: Plausible Route via Wohl-Ziegler Bromination
The synthesis of 4-Fluoro-2-methylbenzyl bromide can be logically achieved through the benzylic bromination of 4-fluoro-2-methyltoluene. A standard and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, trifluorotoluene)
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer
Apparatus for filtration (e.g., Buchner funnel)
Apparatus for solvent removal (e.g., rotary evaporator)
Standard glassware for workup
Experimental Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methyltoluene in a suitable solvent (e.g., carbon tetrachloride).
Addition of Reagents: To this solution, add a stoichiometric equivalent of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The reaction can be initiated by the application of heat or by irradiation with a UV lamp, which facilitates the homolytic cleavage of the initiator.
Monitoring the Reaction: The progress of the reaction can be monitored by observing the consumption of NBS, which is denser than CCl₄ and will be consumed, while the by-product, succinimide, is less dense and will float on the surface of the solvent upon completion.
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide by-product is removed by filtration.
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude 4-Fluoro-2-methylbenzyl bromide can be further purified by vacuum distillation or recrystallization, if applicable, to yield the final product.
Logical Synthesis Workflow
The following diagram illustrates the logical progression from a common starting material to the target compound, 4-Fluoro-2-methylbenzyl bromide.
Caption: Plausible synthetic pathway to 4-Fluoro-2-methylbenzyl bromide.
Exploratory
Solubility Profile of 4-Fluoro-2-methylbenzyl Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-2-methylbenzyl bromide is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its efficacy in s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzyl bromide is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its efficacy in synthetic routes is often dictated by its solubility in organic solvents, which influences reaction kinetics, purification, and overall yield. This technical guide provides a comprehensive overview of the available solubility data for 4-Fluoro-2-methylbenzyl bromide, outlines a detailed experimental protocol for its quantitative determination, and presents its key physicochemical properties.
Physicochemical Properties
Understanding the physicochemical properties of 4-Fluoro-2-methylbenzyl bromide is essential for predicting its behavior in various solvent systems.
Given the structural similarities, it is anticipated that 4-Fluoro-2-methylbenzyl bromide will exhibit good solubility in a range of common organic solvents such as ethers (e.g., THF), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), and will be poorly soluble in water.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of 4-Fluoro-2-methylbenzyl bromide in an organic solvent of interest.
1. Materials and Equipment:
4-Fluoro-2-methylbenzyl bromide (high purity)
Selected organic solvent (analytical grade)
Analytical balance (± 0.1 mg)
Thermostatically controlled shaker or water bath
Vials with screw caps
Micropipettes
Syringe filters (PTFE, 0.22 µm)
Evaporating dish or pre-weighed vials
Vacuum oven or desiccator
2. Procedure:
Preparation of Saturated Solution:
Add an excess amount of 4-Fluoro-2-methylbenzyl bromide to a vial containing a known volume of the selected organic solvent.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
Sample Collection and Filtration:
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed micropipette.
Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
Solvent Evaporation and Mass Determination:
Place the evaporating dish or vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
Once all the solvent has evaporated, transfer the dish or vial to a desiccator to cool to room temperature.
Weigh the dish or vial containing the dried solute on the analytical balance.
3. Calculation of Solubility:
The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected
4. Data Presentation and Validation:
The experiment should be repeated at least three times to ensure reproducibility.
The results should be reported as the mean solubility ± standard deviation.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental process and a common application of 4-Fluoro-2-methylbenzyl bromide, the following diagrams are provided.
Experimental Workflow for Solubility Determination
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-2-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-Fluoro-2-methylbenzyl bromide....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-Fluoro-2-methylbenzyl bromide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related molecules and employs theoretical principles to predict its structural characteristics. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a detailed understanding of the molecule's stereochemistry, which is crucial for its reactivity and biological interactions.
Introduction
4-Fluoro-2-methylbenzyl bromide, with the chemical formula C₈H₈BrF, is a substituted aromatic halogen compound.[1][2] Its structural features, including the presence of a fluorine atom and a methyl group on the benzene ring, as well as a bromomethyl substituent, make it a versatile building block in organic synthesis. The spatial arrangement of these functional groups significantly influences the molecule's chemical and physical properties, including its reactivity in nucleophilic substitution reactions and its potential interactions with biological targets. A thorough understanding of its molecular structure and conformational preferences is therefore essential for its effective application in research and development.
Molecular Structure
The molecular structure of 4-Fluoro-2-methylbenzyl bromide is characterized by a benzene ring substituted at positions 1, 2, and 4. A bromomethyl group is attached to C1, a methyl group to C2, and a fluorine atom to C4.
Predicted Molecular Geometry
While a definitive crystal structure of 4-Fluoro-2-methylbenzyl bromide is not publicly available, its geometric parameters can be estimated based on data from related compounds and computational chemistry principles. The benzene ring is expected to be nearly planar, with minor deviations due to the steric and electronic effects of the substituents.
Table 1: Predicted Bond Lengths for 4-Fluoro-2-methylbenzyl bromide
Bond
Predicted Length (Å)
C-C (aromatic)
1.39 - 1.40
C-H (aromatic)
1.08 - 1.09
C-F
~1.35
C-C (methyl)
~1.51
C-H (methyl)
1.09 - 1.10
C-C (benzylic)
~1.50
C-H (benzylic)
1.09 - 1.10
C-Br
~1.94
Table 2: Predicted Bond Angles for 4-Fluoro-2-methylbenzyl bromide
Angle
Predicted Angle (°)
C-C-C (aromatic)
118 - 122
C-C-H (aromatic)
119 - 121
C-C-F
~118
C-C-CH₃
~121
H-C-H (methyl)
~109.5
C-C-CH₂Br
~120
H-C-H (benzylic)
~109.5
C-C-Br
~110
Molecular Conformation
The conformation of 4-Fluoro-2-methylbenzyl bromide is primarily defined by the rotation of the bromomethyl group around the C(aromatic)-C(benzylic) bond. Studies on benzyl bromide and its derivatives suggest that the most stable conformation is one where the C-Br bond is oriented perpendicular to the plane of the benzene ring. This preference is attributed to the minimization of steric hindrance between the bromine atom and the ortho-substituent (in this case, the methyl group) and the hydrogen atom on the other ortho-position.
The presence of the methyl group at the 2-position is expected to create a significant steric barrier, further favoring a conformation where the bulky bromine atom is directed away from it. The rotational barrier for the C-C bond connecting the bromomethyl group to the phenyl ring in benzyl bromide has been estimated to be around 3.1 kcal/mol.
Spectroscopic Data
While detailed spectral analyses for 4-Fluoro-2-methylbenzyl bromide are not widely published, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) and other spectroscopic data.[2] Based on the structure, the following spectral features can be predicted:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl protons. The aromatic protons will likely appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom. The benzylic protons (CH₂Br) would typically appear as a singlet, while the methyl protons (CH₃) would also be a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the fluorine and bromine atoms and the electron-donating effect of the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C stretching of the aromatic ring, and C-F and C-Br stretching vibrations.
Experimental Protocols for Structural Determination
The definitive determination of the molecular structure and conformation of 4-Fluoro-2-methylbenzyl bromide would require experimental techniques such as single-crystal X-ray diffraction or gas-phase electron diffraction.
Single-Crystal X-ray Diffraction
This technique provides precise measurements of bond lengths, bond angles, and the arrangement of molecules in a crystal lattice.
Methodology:
Crystal Growth: Single crystals of 4-Fluoro-2-methylbenzyl bromide would need to be grown, for example, by slow evaporation of a suitable solvent.
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Fig. 1: Workflow for X-ray Crystallography.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in a crystal.
Methodology:
Sample Introduction: A gaseous beam of 4-Fluoro-2-methylbenzyl bromide is introduced into a high-vacuum chamber.
Electron Diffraction: The gas molecules are intersected by a high-energy beam of electrons. The scattered electrons produce a diffraction pattern of concentric rings.
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances in the molecule, from which the molecular geometry can be deduced.
Fig. 2: Workflow for Gas-Phase Electron Diffraction.
Conclusion
This technical guide has provided a detailed overview of the anticipated molecular structure and conformation of 4-Fluoro-2-methylbenzyl bromide based on available data for analogous compounds and theoretical considerations. While direct experimental determination of its structure is pending, the information presented herein offers a solid foundation for researchers working with this compound. The predicted geometry and conformational preferences are critical for understanding its reactivity and for the rational design of synthetic pathways and potential drug candidates. Further experimental and computational studies are encouraged to provide a more definitive characterization of this important synthetic intermediate.
Reactivity Profile of 4-Fluoro-2-methylbenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated reactivity profile of 4-Fluoro-2-methylbenzyl bromide (FMBB), a substitut...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated reactivity profile of 4-Fluoro-2-methylbenzyl bromide (FMBB), a substituted aromatic halide of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this document extrapolates its reactivity based on the well-established chemical behavior of substituted benzyl bromides. The guide covers key reaction classes including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and the formation of organometallic reagents. Detailed, generalized experimental protocols are provided for these transformations, alongside tables of representative quantitative data from analogous reactions to serve as a practical reference for laboratory work. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the underlying chemical principles.
Introduction
4-Fluoro-2-methylbenzyl bromide, with the CAS Number 862539-91-1, is a benzylic halide that holds potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, influences the reactivity of the benzylic bromide moiety. The fluorine atom, being highly electronegative, exerts a significant inductive effect, while the methyl group has an activating, electron-donating effect. The interplay of these electronic factors, along with steric considerations, dictates the compound's reactivity in various organic transformations.
This guide aims to provide a predictive yet thorough examination of FMBB's reactivity profile to assist researchers in designing synthetic routes and planning experiments.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 4-Fluoro-2-methylbenzyl bromide is presented below.
Property
Value
Reference
CAS Number
862539-91-1
Molecular Formula
C₈H₈BrF
Molecular Weight
203.05 g/mol
Purity
Typically ≥97%
Signal Word
Danger
Hazard Statements
H314: Causes severe skin burns and eye damageH319: Causes serious eye irritationH335: May cause respiratory irritation
Core Reactivity Profile
The primary site of reactivity in 4-Fluoro-2-methylbenzyl bromide is the carbon-bromine bond of the benzylic methylene group. This bond is susceptible to cleavage, allowing the molecule to participate in a variety of reactions.
Nucleophilic Substitution Reactions
Benzylic bromides are excellent substrates for nucleophilic substitution reactions, proceeding through either an S_N1 or S_N2 mechanism depending on the reaction conditions and the nucleophile. The benzylic carbocation intermediate in an S_N1 pathway is stabilized by resonance with the aromatic ring.
Common nucleophiles that are expected to react with FMBB include:
Hydroxide and alkoxides to form alcohols and ethers.
Cyanide to form nitriles.
Amines to form substituted benzylamines.
Thiolates to form thioethers.
Generalized Experimental Protocol for Nucleophilic Substitution:
A general procedure for the reaction of a benzyl bromide with a nucleophile is as follows:
Reaction Setup: To a solution of 4-Fluoro-2-methylbenzyl bromide (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or acetone) is added the nucleophile (1.0-1.2 eq.).
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
A recent study on the nucleophilic fluorine substitution of various α-carbonyl benzyl bromides using Et₃N·3HF provides insight into the conditions that could be adapted for FMBB.[1][2][3]
Workflow for a Typical Nucleophilic Substitution Reaction:
The Strategic Application of 4-Fluoro-2-methylbenzyl bromide in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated building bloc...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated building blocks has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, 4-Fluoro-2-methylbenzyl bromide has emerged as a versatile and valuable reagent. Its unique structural features—a fluorinated benzene ring combined with a reactive benzyl bromide moiety—offer medicinal chemists a powerful tool for synthesizing novel bioactive molecules with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the potential applications of 4-Fluoro-2-methylbenzyl bromide in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other targeted therapies.
The Role of Fluorine in Drug Design
The introduction of fluorine into a drug candidate can profoundly influence its biological activity.[1] The high electronegativity of the fluorine atom can alter the electronic properties of a molecule, leading to enhanced binding affinity with its biological target.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability of a drug, prolonging its half-life in the body.[1] The 4-fluoro substitution pattern, as seen in 4-Fluoro-2-methylbenzyl bromide, is a common strategy to leverage these benefits.
4-Fluoro-2-methylbenzyl bromide as a Synthetic Intermediate
4-Fluoro-2-methylbenzyl bromide serves as a key electrophile in a variety of chemical transformations, most notably in N-alkylation reactions. This reactivity allows for the facile introduction of the 4-fluoro-2-methylbenzyl group onto nitrogen-containing heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents.
Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug development.[2] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the introduction of specific structural motifs can enhance this interaction.
The 4-fluoro-2-methylbenzyl moiety can be incorporated into kinase inhibitor scaffolds to improve their pharmacological properties. For instance, in the synthesis of pyrazole-based kinase inhibitors, 4-Fluoro-2-methylbenzyl bromide can be used to alkylate the pyrazole nitrogen, a common strategy in the development of this class of compounds.[3]
Case Study: Synthesis of a Pyrazole-Based Kinase Inhibitor
While specific examples detailing the use of 4-Fluoro-2-methylbenzyl bromide are often found within broader patent literature, a general synthetic approach for creating N-benzylated pyrazole kinase inhibitors can be extrapolated. The following sections provide a representative experimental protocol and hypothetical biological data for such a compound.
Experimental Protocol: Synthesis of a N-(4-fluoro-2-methylbenzyl)pyrazole Derivative
Objective: To synthesize a potential kinase inhibitor by N-alkylation of a pyrazole core with 4-Fluoro-2-methylbenzyl bromide.
Reaction Setup: To a solution of 4-amino-3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
Alkylation: Add 4-Fluoro-2-methylbenzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired N-(4-fluoro-2-methylbenzyl)-3-phenyl-1H-pyrazol-4-amine.
Workflow Diagram:
General synthetic workflow for N-alkylation.
Hypothetical Biological Activity Data
The synthesized compound could then be evaluated for its inhibitory activity against a panel of protein kinases. The results are often presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
This data is hypothetical and for illustrative purposes only.
Signaling Pathway Modulation
Kinase inhibitors exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease. For instance, a kinase inhibitor targeting a key enzyme in a cancer-related pathway can block downstream signaling events that promote cell proliferation and survival.
Illustrative Signaling Pathway:
Inhibition of a hypothetical signaling pathway.
In this hypothetical pathway, the synthesized N-(4-fluoro-2-methylbenzyl)-pyrazole derivative acts as an inhibitor of "Kinase A," thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. This mechanism of action is characteristic of many targeted cancer therapies.
Conclusion
4-Fluoro-2-methylbenzyl bromide is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of kinase inhibitors and other biologically active molecules stems from the advantageous properties conferred by the fluorinated benzyl moiety. The ability to readily incorporate this group into various heterocyclic scaffolds provides a powerful strategy for developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Further exploration of this reagent in drug discovery programs is warranted to unlock its full potential in the development of next-generation medicines.
A Technical Guide to 4-Fluoro-2-methylbenzyl Bromide and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Halogenated benzyl moieties...
Author: BenchChem Technical Support Team. Date: December 2025
Executive Summary: The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Halogenated benzyl moieties, particularly fluorinated benzyl bromides, serve as critical reactive intermediates for introducing these desirable properties. This technical guide provides a comprehensive review of 4-Fluoro-2-methylbenzyl bromide and its structural analogs. It details their synthesis via various benzylic bromination methods, presents their physicochemical properties, and explores their application as key building blocks in the development of novel therapeutic agents, including enzyme inhibitors for oncology and other diseases. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support further research and application.
Introduction: The Role of Fluorinated Benzyl Halides in Medicinal Chemistry
Fluorine has become a cornerstone in modern drug design. Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The substitution of hydrogen with fluorine can block metabolic oxidation, alter acidity (pKa), and modulate conformation, often leading to improved drug efficacy and safety.
Benzyl bromides are versatile reagents in organic synthesis, acting as effective electrophiles for the alkylation of a wide range of nucleophiles. The combination of a fluorine substituent and a reactive bromomethyl group on a toluene scaffold, as seen in 4-Fluoro-2-methylbenzyl bromide and its analogs, creates a powerful building block. These intermediates are frequently employed in the synthesis of complex molecules targeting various biological pathways, making them highly valuable in the pharmaceutical industry. For instance, compounds like 2-Fluoro-4-methylbenzyl bromide are used in the synthesis of tetrahydrocarboline derivatives that inhibit ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2) and in the preparation of benzamide derivatives as angiogenesis inhibitors for cancer treatment[1].
Physicochemical Properties and Analogs
4-Fluoro-2-methylbenzyl bromide is part of a larger class of substituted benzyl bromides used in synthesis. The specific positioning of the fluoro and methyl groups influences the reactivity and steric profile of the molecule. A summary of the properties for the parent compound and several key analogs is presented below.
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Key Applications
4-Fluoro-2-methylbenzyl bromide
862539-91-1
C₈H₈BrF
203.05
Pharmaceutical Intermediate
2-Fluoro-4-methylbenzyl bromide
118745-63-4
C₈H₈BrF
203.05
Synthesis of ENPP2 and angiogenesis inhibitors[1][2][3]
Synthesis of 4-Fluoro-2-methylbenzyl Bromide and Analogs
The primary method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene derivative. This can be achieved using various brominating agents and initiation methods.
The general process involves the activation of a brominating agent to generate a bromine radical, which then propagates a chain reaction at the benzylic position of the fluorotoluene precursor.
Caption: General synthesis workflow for fluoro-methylbenzyl bromides.
Protocol 1: Benzylic Bromination using N-Bromosuccinimide (NBS) in Continuous Flow
This modern protocol, adapted from Cantillo et al., utilizes a light-induced reaction in a continuous flow system, avoiding hazardous chlorinated solvents and offering high scalability and efficiency.[9]
Compact Fluorescent Lamp (CFL) for light initiation
Fluorinated ethylene polymer (FEP) tubing reactor
HPLC pump and back-pressure regulator
Procedure:
Prepare a solution of the substituted toluene and NBS in acetonitrile.
Set up the FEP tubing reactor, coiling it around the CFL light source.
Pump the reaction mixture through the FEP tubing at a defined flow rate to control the residence time.
Maintain the reactor at a specific temperature (e.g., 60-80 °C) to optimize selectivity and reaction rate.
Collect the output from the reactor.
The solvent is typically removed under reduced pressure.
The crude product is purified via flash chromatography or other suitable methods to yield the pure benzyl bromide.
Protocol 2: Lewis Acid-Catalyzed Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol, based on the work of Shibatomi et al., uses a Lewis acid catalyst at room temperature, providing an alternative to light-induced methods.[10]
In a flame-dried flask under an argon atmosphere, dissolve the aromatic substrate (0.5 mmol) and DBDMH (0.25 mmol) in anhydrous dichloromethane (2 mL).[10]
Add Zirconium(IV) chloride (0.05 mmol) to the solution.[10]
Stir the reaction mixture at room temperature for the required time (e.g., 2 hours), monitoring progress by TLC or GC.[10]
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[10]
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[10]
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
4-Fluoro-2-methylbenzyl bromide and its analogs are not typically final drug products but are crucial intermediates. Their primary role is to attach the fluoro-methylbenzyl moiety to a larger, more complex molecular scaffold via nucleophilic substitution at the benzylic carbon.
The diagram below illustrates the fundamental reaction where the benzyl bromide acts as an electrophile to alkylate a nucleophilic group (like an amine or alcohol) on a core molecule, a common step in building a potential drug candidate.
Caption: Role of 4-Fluoro-2-methylbenzyl bromide in synthesis.
Derivatives synthesized using these building blocks have shown activity against a range of important biological targets in drug discovery.
Many kinase inhibitors are developed for cancer therapy. The fluorobenzyl moiety can be incorporated into these inhibitors to improve their binding and pharmacokinetic properties. The diagram below shows a simplified receptor tyrosine kinase (RTK) pathway, which is often targeted by such drugs. Compounds derived from fluorobenzyl bromides would act to block the activity of kinases like MEK within this cascade.
Caption: Inhibition point in a generic kinase signaling pathway.
Quantitative Biological Activity Data
While 4-fluoro-2-methylbenzyl bromide itself is not biologically active, the final compounds synthesized from it are. The literature contains examples of potent enzyme inhibitors derived from similar scaffolds. For instance, a study on 1,2,4-triazole derivatives identified compounds with significant inhibitory activity against various enzymes. Although not direct analogs, this data illustrates the potency that can be achieved.
Note: The compounds listed are from a study on azinane triazoles and are presented to exemplify the inhibitory potential of complex molecules that can be synthesized using diverse chemical building blocks.
Safety and Handling
Benzyl bromides are lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. These compounds are incompatible with strong oxidizing agents and bases[3]. They can cause severe skin burns and eye damage[6].
Conclusion
4-Fluoro-2-methylbenzyl bromide and its analogs are indispensable tools in the arsenal of the medicinal chemist. Their utility stems from the combination of a synthetically versatile benzyl bromide handle and the beneficial electronic properties of the fluorine substituent. The availability of robust and scalable synthetic methods, including modern continuous flow processes, ensures their accessibility for drug discovery programs. As demonstrated, these building blocks have been successfully incorporated into a variety of biologically active compounds targeting enzymes and signaling pathways implicated in cancer, metabolic disorders, and neurological diseases. Future research will undoubtedly continue to leverage these and other novel fluorinated intermediates to design the next generation of therapeutic agents.
An In-depth Technical Guide to the Safe Handling and Storage of 4-Fluoro-2-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for 4-Fluoro-2-methylbenzyl bromide (...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for 4-Fluoro-2-methylbenzyl bromide (CAS No. 862539-91-1). Due to its hazardous properties, strict adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is a corrosive lachrymator, demanding careful and informed management in all research and development settings.
Chemical Identification and Physical Properties
4-Fluoro-2-methylbenzyl bromide, with the molecular formula C₈H₈BrF, is a substituted aromatic halide. Understanding its physical characteristics is the first step in safe handling.
This compound is classified as hazardous. The primary dangers are its corrosive nature and its properties as a lachrymator (a substance that causes tearing).
GHS Hazard Classification:
Pictogram
Signal Word
Hazard Statements
Danger
H314: Causes severe skin burns and eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
(Source: Sigma-Aldrich)
Toxicological Data:
Specific quantitative toxicity data (e.g., LD50/LC50) for 4-Fluoro-2-methylbenzyl bromide is not readily available in public databases. However, based on its classification, it should be treated as a substance with high acute toxicity upon contact. Benzyl bromides as a class are known to be intensely irritating to the skin, eyes, and mucous membranes.
Safe Handling Protocols
Adherence to a strict handling protocol is mandatory to prevent exposure. The following workflow outlines the necessary steps for safely using 4-Fluoro-2-methylbenzyl bromide in a laboratory setting.
Caption: Standard laboratory workflow for handling 4-Fluoro-2-methylbenzyl bromide.
Detailed Handling Procedure
This protocol should be incorporated into all laboratory-specific Standard Operating Procedures (SOPs) involving this chemical.
Pre-Experiment Review:
Thoroughly read and understand the Safety Data Sheet (SDS) for 4-Fluoro-2-methylbenzyl bromide and the laboratory's specific SOP.
Identify the location and confirm the operational status of all relevant safety equipment, including the chemical fume hood, safety shower, and eyewash station.
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory. Standard safety glasses are insufficient.
Skin Protection: Wear a chemically resistant lab coat. Ensure gloves are rated for protection against corrosive organic halides. Nitrile gloves may provide splash protection but should be changed immediately upon contact.
Respiratory Protection: All handling of the liquid must occur within a certified chemical fume hood to prevent inhalation of vapors.
Chemical Handling:
Conduct all transfers and manipulations of the chemical within a properly functioning chemical fume hood with the sash at the lowest practical height.
Use secondary containment (e.g., a plastic or glass tray) to contain any potential spills.
When not in use, ensure the primary container is tightly sealed to prevent the escape of vapors. The compound is moisture-sensitive; store under an inert atmosphere if necessary.
Use tools such as pipettes or transfer devices to minimize direct contact.
Post-Handling:
Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
Collect all waste, including contaminated gloves and wipes, in a designated, clearly labeled, and sealed hazardous waste container.
Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.
Storage Requirements
Proper storage is critical to prevent degradation and accidental release.
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.
Containment: Keep the container tightly closed. Secondary containment is highly recommended.
Incompatibilities: Segregate from incompatible materials such as strong bases, strong oxidizing agents, alcohols, and amines.
Conditions: The material should be stored away from heat, sparks, and open flames.
Emergency Procedures
Rapid and correct response to an emergency is crucial. The following decision tree outlines the immediate actions required for various incidents.
Caption: Decision workflow for emergency response to incidents.
Detailed Emergency Protocols
Skin Contact:
Immediately proceed to the nearest safety shower.
Flush the affected area with copious amounts of water for at least 15-20 minutes.
While flushing, remove all contaminated clothing and shoes.
Seek immediate medical attention.
Eye Contact:
Immediately proceed to the nearest eyewash station.
Flush the eyes with water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.
Do not attempt to neutralize the chemical in the eye.
Seek immediate medical attention.
Inhalation:
Immediately move the affected person to fresh air.
If breathing is difficult or has stopped, provide artificial respiration if trained to do so.
Seek immediate medical attention.
Spill Cleanup:
Minor Spill (inside a fume hood): If trained and equipped with the correct PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools into a designated, sealed waste container. Decontaminate the area.
Major Spill (outside a fume hood or large volume): Evacuate the immediate area and alert all nearby personnel. Close the laboratory doors to confine vapors. Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill yourself.
Waste Disposal
All waste containing 4-Fluoro-2-methylbenzyl bromide, including contaminated absorbents and PPE, must be treated as hazardous waste.
Collect waste in a designated, chemically compatible, and properly labeled container.
The container must be kept sealed when not in use.
Dispose of the waste through your institution's official hazardous waste management program. Do not pour down the drain.
Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Fluoro-2-methylbenzyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-2-methylbenzyl bromide and its derivatives are versatile reagents in medicinal chemistry, primarily utilized as alkylating agents to i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzyl bromide and its derivatives are versatile reagents in medicinal chemistry, primarily utilized as alkylating agents to introduce the 4-fluoro-2-methylbenzyl moiety into a variety of molecular scaffolds. This structural motif is of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound. This document provides detailed protocols for the synthesis of a key intermediate, 4-(3-(bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one, and its subsequent use in the alkylation of piperazine derivatives to generate precursors for potent Poly(ADP-ribose) polymerase (PARP) inhibitors.
Application: Synthesis of PARP Inhibitor Precursors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1][2] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. The synthesis of potent PARP inhibitors, such as Olaparib, often involves the incorporation of a substituted benzyl group that correctly positions the molecule within the enzyme's active site. The use of 4-fluoro-2-methylbenzyl derivatives allows for the exploration of structure-activity relationships and the optimization of inhibitor potency.
A critical step in the synthesis of certain PARP inhibitors involves the alkylation of a piperazine-containing side chain with a functionalized benzyl bromide. The protocol below outlines the preparation of a key phthalazinone-containing benzyl bromide intermediate and its subsequent reaction with a piperazine derivative.
Data Presentation
Table 1: Synthesis of 4-(3-(Bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one (Intermediate 2c)
Dissolve the starting material, 4-(4-fluoro-3-(hydroxymethyl)benzyl)phthalazin-1(2H)-one, in DMF in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0°C using an ice bath.
Slowly add phosphorus tribromide (PBr₃) to the cooled solution.
Stir the reaction mixture at 0°C for 30 minutes.
Upon completion of the reaction (monitored by TLC), proceed with the appropriate work-up procedure to isolate the product, 4-(3-(bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one.
Protocol 2: Alkylation of 1-(4-Fluorobenzoyl)piperazine with Intermediate 2c
This protocol details the N-alkylation of a piperazine derivative with the synthesized benzyl bromide intermediate to form a precursor to a potent PARP inhibitor.[3]
To a solution of 4-(3-(bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one (2c) and 1-(4-fluorobenzoyl)piperazine in dichloromethane (DCM), add potassium carbonate (K₂CO₃).
Stir the reaction mixture at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, perform an appropriate aqueous work-up.
The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated piperazine product.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a PARP inhibitor precursor.
Caption: Simplified signaling pathway of PARP and its inhibition.
Application Notes and Protocols for 4-Fluoro-2-methylbenzyl bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-2-methylbenzyl bromide is a versatile alkylating agent employed in organic synthesis, particularly in the construction of molecules wi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzyl bromide is a versatile alkylating agent employed in organic synthesis, particularly in the construction of molecules with biological significance. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the physicochemical properties of the resulting compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of 4-fluoro-2-methylbenzyl bromide in key synthetic transformations, including the N-alkylation of heterocycles and the O-alkylation of phenols. These moieties are frequently found in the core structures of various therapeutic agents.
Key Applications in the Synthesis of Bioactive Molecules
The 4-fluoro-2-methylbenzyl group is an important structural motif in medicinal chemistry. Its incorporation into various molecular scaffolds can lead to compounds with a range of biological activities. A notable, prospective application is in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and inflammation, making it a key target for the development of novel analgesics.[1][2][3] The 4-fluoro-2-methylbenzyl moiety can be introduced to interact with specific residues within the receptor's binding pocket, potentially enhancing potency and modulating pharmacokinetic properties.
Signaling Pathway of TRPV1 in Nociception
The activation of TRPV1 channels on nociceptive sensory neurons by stimuli such as heat, protons (low pH), and capsaicin leads to an influx of cations, primarily Ca²⁺ and Na⁺.[1][4] This influx depolarizes the neuron, triggering the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.[5] Inflammatory mediators can sensitize TRPV1 channels through various signaling cascades, including those involving protein kinase A (PKA) and protein kinase C (PKC), lowering the threshold for activation and contributing to hyperalgesia (an increased sensitivity to pain).[1][6][7] Antagonists that block the TRPV1 channel can therefore prevent or reduce pain signaling.
Application Notes and Protocols: Reaction of 4-Fluoro-2-methylbenzyl bromide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-2-methylbenzyl bromide is a valuable electrophilic building block in medicinal chemistry and materials science. The presence of the fl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzyl bromide is a valuable electrophilic building block in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. The methyl group provides steric and electronic differentiation from other benzyl halides. This document provides detailed protocols for the reaction of 4-fluoro-2-methylbenzyl bromide with a variety of common nucleophiles, enabling the synthesis of a diverse range of derivatives. The protocols are based on established methods for nucleophilic substitution on benzyl halides and are intended to serve as a starting point for laboratory synthesis.
Reaction Overview
The primary reaction pathway for 4-fluoro-2-methylbenzyl bromide with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The benzylic carbon is electrophilic due to the electron-withdrawing nature of the bromine atom. A suitable nucleophile attacks this carbon, displacing the bromide ion and forming a new carbon-nucleophile bond. The reaction is typically carried out in a polar aprotic solvent to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
Data Presentation: Reaction of 4-Fluoro-2-methylbenzyl bromide with Various Nucleophiles
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on 4-fluoro-2-methylbenzyl bromide. These are representative conditions and may require optimization for specific substrates and scales.
Nucleophile (Nu-H)
Reagent/Base
Solvent
Temperature (°C)
Time (h)
Product
Expected Yield (%)
Piperidine
K₂CO₃
Acetonitrile
80
4-8
1-((4-fluoro-2-methylphenyl)methyl)piperidine
>90
Morpholine
K₂CO₃
Acetonitrile
80
4-8
4-((4-fluoro-2-methylphenyl)methyl)morpholine
>90
Methanol
NaH
THF
0 to RT
2-4
1-(methoxymethyl)-4-fluoro-2-methylbenzene
85-95
Ethanol
NaH
THF
0 to RT
2-4
1-(ethoxymethyl)-4-fluoro-2-methylbenzene
85-95
Thiophenol
K₂CO₃
DMF
RT
2-4
(4-fluoro-2-methylbenzyl)(phenyl)sulfane
>90
Sodium Cyanide
NaCN
DMSO
90
2
2-(4-fluoro-2-methylphenyl)acetonitrile
85-90
Experimental Protocols
Protocol 1: N-Alkylation of Secondary Amines (e.g., Piperidine)
Round-bottom flask with a magnetic stir bar and a nitrogen inlet
Procedure:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
Carefully add sodium hydride (1.2 eq) to the THF and cool the suspension to 0 °C in an ice bath.
Slowly add anhydrous methanol (1.2 eq) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.
Add a solution of 4-fluoro-2-methylbenzyl bromide (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 3: S-Alkylation for Thioether Synthesis (e.g., Thiophenol)
Materials:
4-Fluoro-2-methylbenzyl bromide
Thiophenol
Potassium carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF), anhydrous
Diethyl ether (Et₂O)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask with a magnetic stir bar
Procedure:
In a round-bottom flask, dissolve thiophenol (1.1 eq) in anhydrous DMF.
Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.
Add 4-fluoro-2-methylbenzyl bromide (1.0 eq) to the mixture.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
After the reaction is complete, pour the mixture into water and extract with diethyl ether (3x).
Combine the organic extracts, wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the product by flash column chromatography if necessary.
Protocol 4: Cyanation for Nitrile Synthesis
Materials:
4-Fluoro-2-methylbenzyl bromide
Sodium cyanide (NaCN)
Dimethyl sulfoxide (DMSO), anhydrous
Diethyl ether (Et₂O)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask with a magnetic stir bar and heating mantle
Procedure:Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. All glassware should be decontaminated with bleach after use.
Dissolve 4-fluoro-2-methylbenzyl bromide (1.0 eq) in anhydrous DMSO in a round-bottom flask.
In a separate flask, dissolve sodium cyanide (1.8 eq) in a minimal amount of anhydrous DMSO. This may require gentle warming.
Add the sodium cyanide solution to the benzyl bromide solution.
Heat the reaction mixture to 90 °C for 2 hours. Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and pour it into a large volume of ice-water.
Extract the aqueous mixture with diethyl ether (3x).
Combine the organic layers and wash thoroughly with water and then brine to remove residual DMSO.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[1]
The product is often of sufficient purity for subsequent steps, but can be purified by chromatography or distillation if required.[1]
Visualizations
Caption: General workflow for the synthesis of a diverse library of compounds from 4-fluoro-2-methylbenzyl bromide via SN2 reactions.
Application Notes and Protocols for N-alkylation with 4-Fluoro-2-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using 4-Fluoro-2-methylbenzyl bromide. This protocol is ess...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using 4-Fluoro-2-methylbenzyl bromide. This protocol is essential for synthesizing a wide range of N-substituted amines, which are crucial intermediates in the development of novel therapeutic agents and other functional organic molecules. The methodologies outlined are based on established chemical principles and can be adapted to a variety of amine substrates.
Introduction
N-alkylation is a fundamental reaction in organic synthesis that establishes a carbon-nitrogen bond. The reaction of an amine with an alkyl halide, such as 4-Fluoro-2-methylbenzyl bromide, is a common and effective method for this transformation. The fluorine and methyl substituents on the benzyl group can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules, making this reagent particularly interesting for medicinal chemistry applications.
The general reaction involves the nucleophilic attack of the amine on the electrophilic benzylic carbon of 4-Fluoro-2-methylbenzyl bromide, leading to the displacement of the bromide ion and the formation of a new C-N bond. The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions, such as over-alkylation.
Experimental Protocols
Two primary protocols for the N-alkylation of amines with 4-Fluoro-2-methylbenzyl bromide are detailed below. Method A employs conventional heating with a non-nucleophilic base, a widely applicable and robust procedure. Method B describes a microwave-assisted synthesis, which can significantly reduce reaction times.
Method A: Conventional Heating with a Non-nucleophilic Base
This protocol is a standard and reliable method for the N-alkylation of a broad range of primary and secondary amines.
Materials:
Amine (primary or secondary)
4-Fluoro-2-methylbenzyl bromide
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Silica gel for column chromatography
Procedure:
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent).
Dissolve the amine in a suitable solvent such as acetonitrile or dimethylformamide (to a concentration of 0.1-0.5 M).
Add the base. Use 2.0-3.0 equivalents of potassium carbonate or 1.5-2.0 equivalents of diisopropylethylamine.[1]
Stir the mixture at room temperature for 10-15 minutes.
Add 4-Fluoro-2-methylbenzyl bromide (1.0-1.2 equivalents) dropwise to the stirred suspension.
Attach a condenser and heat the reaction mixture to 50-80 °C.[1]
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.[1]
Once the reaction is complete, cool the mixture to room temperature.
If potassium carbonate was used, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amine.
Method B: Microwave-Assisted N-alkylation
This method utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[2]
Materials:
Amine (primary or secondary)
4-Fluoro-2-methylbenzyl bromide
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Ethanol
10 mL microwave reaction vial
Magnetic stir bar
Microwave reactor
Procedure:
In a 10 mL microwave vial, add the amine (1.0 equivalent), ethanol (3-5 mL), and a magnetic stir bar.
Seal the reaction vessel and place it in the microwave reactor.
Heat the reaction mixture under microwave irradiation to 120-140 °C for 10-25 minutes.[2]
After the reaction is complete, cool the vessel to room temperature.
Often, the product will precipitate from the solution upon cooling. If so, place the reaction vessel in a freezer to maximize precipitation.
Collect the solid product by vacuum filtration and wash with cold ethanol.
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by flash column chromatography as described in Method A.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of amines with benzyl halides, which can be applied to 4-Fluoro-2-methylbenzyl bromide.
The following diagram illustrates the general workflow for the N-alkylation of an amine with 4-Fluoro-2-methylbenzyl bromide using a conventional heating method.
Application Notes and Protocols: The Utility of 4-Fluoro-2-methylbenzyl bromide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 4-Fluoro-2-methylbenzyl bromide as a key reagent in the synthesis of pharmaceutical i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Fluoro-2-methylbenzyl bromide as a key reagent in the synthesis of pharmaceutical intermediates. This versatile building block is particularly valuable for introducing the 4-fluoro-2-methylbenzyl moiety into nitrogen-containing heterocyclic scaffolds, which are prevalent in many targeted therapies, notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment.
Introduction
4-Fluoro-2-methylbenzyl bromide is a substituted aromatic alkylating agent. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methyl group can influence steric interactions within the target protein. The benzylic bromide provides a reactive site for nucleophilic substitution reactions, making it an ideal synthon for the derivatization of amines, indazoles, piperazines, and other nitrogen-containing heterocycles that form the core of many active pharmaceutical ingredients (APIs).
The primary application of this reagent lies in the synthesis of PARP inhibitors. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Many PARP inhibitors feature a substituted benzyl group that plays a key role in binding to the active site of the enzyme.
Key Applications and Reaction Types
The primary use of 4-Fluoro-2-methylbenzyl bromide in pharmaceutical synthesis is in N-alkylation reactions. Below are protocols for the alkylation of two common heterocyclic scaffolds: piperazine and indazole derivatives.
Experimental Protocols
Protocol 1: N-Alkylation of a Piperazine Derivative
This protocol describes the synthesis of a hypothetical intermediate, (4-(4-fluoro-2-methylbenzyl)piperazin-1-yl)(cyclopropyl)methanone, a scaffold relevant to PARP inhibitors like Olaparib.
To a stirred suspension of 1-(cyclopropanecarbonyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add a solution of 4-Fluoro-2-methylbenzyl bromide (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
Filter the solid inorganic salts and wash with ethyl acetate.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude product in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: N-Alkylation of an Indazole Derivative
This protocol outlines the synthesis of a substituted indazole, a core structure in PARP inhibitors such as Niraparib. The alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. The reaction conditions can be tuned to favor one isomer over the other. Using sodium hydride in THF generally favors the N-1 isomer.
To a solution of 1H-indazole-7-carboxamide (1.0 eq) in anhydrous THF, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Add a solution of 4-Fluoro-2-methylbenzyl bromide (1.1 eq) in anhydrous THF dropwise to the suspension.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
Upon completion (typically 2-6 hours), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to separate the N-1 and N-2 isomers and obtain the desired product.
Quantitative Data
The following table summarizes typical quantitative data for the N-alkylation reactions described above. Actual results may vary depending on the specific substrate and precise reaction conditions.
Parameter
Protocol 1: Piperazine Alkylation
Protocol 2: Indazole Alkylation
Substrate
1-(Cyclopropanecarbonyl)piperazine
1H-Indazole-7-carboxamide
Reagent
4-Fluoro-2-methylbenzyl bromide
4-Fluoro-2-methylbenzyl bromide
Base / Solvent
K₂CO₃ / Acetonitrile
NaH / THF
Temperature
Reflux
0 °C to Room Temperature
Reaction Time
4 - 8 hours
2 - 6 hours
Typical Yield
75 - 90%
60 - 85% (combined isomers)
Typical Purity
>98% (after chromatography)
>98% (for each isolated isomer)
N-1:N-2 Ratio (Indazole)
N/A
Variable, often favoring N-1
Visualizations
Caption: General workflow for N-alkylation reactions.
Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Fluoro-2-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions utilizing 4-fluoro-2-methylbenzyl bromide, a ke...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions utilizing 4-fluoro-2-methylbenzyl bromide, a key building block in the synthesis of pharmaceuticals and other advanced materials. The methodologies outlined below are foundational for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of Diaryl- and Heteroarylmethanes
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the context of 4-fluoro-2-methylbenzyl bromide, this reaction is particularly useful for the synthesis of diarylmethane and heteroarylmethane moieties, which are prevalent in many biologically active compounds. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.
A general protocol for the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates has been established and can be adapted for 4-fluoro-2-methylbenzyl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the cross-coupling of benzyl halides with potassium aryltrifluoroborates.
Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane)
Base: Cesium carbonate (Cs₂CO₃)
Solvent: Tetrahydrofuran (THF) and Water (10:1 mixture)
Inert gas (Nitrogen or Argon)
Procedure:
To a sealable reaction tube, add 4-fluoro-2-methylbenzyl bromide (1.0 equiv.), potassium aryltrifluoroborate (1.0 equiv.), and cesium carbonate (3.0 equiv.).
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (2 mol%).
Evacuate and backfill the tube with an inert gas (repeat three times).
Add the degassed solvent mixture of THF/H₂O (10:1) to achieve a desired concentration (e.g., 0.1 M with respect to the benzyl bromide).
Seal the tube and heat the reaction mixture to 77 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 23 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane.
Quantitative Data: Suzuki-Miyaura Coupling
The following table presents representative data for the Suzuki-Miyaura coupling of benzyl bromide with potassium phenyltrifluoroborate, which serves as a model for the reactivity of 4-fluoro-2-methylbenzyl bromide.
Entry
Palladium Source (mol %)
Ligand (mol %)
Base
Solvent
Conversion (%)
1
Pd(OAc)₂ (5)
PPh₃ (10)
K₃PO₄
Toluene/H₂O
70
2
PdCl₂(dppf)·CH₂Cl₂ (2)
-
Cs₂CO₃
THF/H₂O
>95
Data adapted from general procedures for benzyl bromide coupling.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is a powerful tool for the synthesis of substituted alkenes. While direct examples with 4-fluoro-2-methylbenzyl bromide are not abundant in the literature, the general reactivity of benzyl halides in Heck reactions provides a strong basis for protocol development.[3]
Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction of a benzyl bromide with an alkene.
Base: Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Inert gas (Nitrogen or Argon)
Procedure:
In a reaction vessel, dissolve 4-fluoro-2-methylbenzyl bromide (1.0 equiv.) and the alkene (1.2 equiv.) in the chosen solvent.
Add the base (e.g., Et₃N, 1.5 equiv.).
Degas the solution by bubbling with an inert gas for 15-20 minutes.
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tol)₃, 4 mol%).
Heat the reaction mixture to 80-120 °C under an inert atmosphere.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Quantitative Data: Heck Reaction
The following table provides representative data for Heck reactions of benzyl halides.
Entry
Benzyl Halide
Alkene
Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Benzyl bromide
Styrene
Pd(OAc)₂ (2)
Et₃N
DMF
100
85
2
Benzyl bromide
n-Butyl acrylate
Pd(OAc)₂ (2)
K₂CO₃
MeCN
80
90
Data is illustrative and based on general Heck reaction protocols.
Experimental Workflow: Heck Reaction
Caption: General workflow for the Heck cross-coupling reaction.
Sonogashira Coupling: Synthesis of Alkynyl Arenes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is highly valuable for the synthesis of alkynyl arenes. For 4-fluoro-2-methylbenzyl bromide, this reaction provides a direct route to corresponding benzyl alkynes.
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of a benzyl bromide with a terminal alkyne.
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Inert gas (Nitrogen or Argon)
Procedure:
To a reaction flask, add 4-fluoro-2-methylbenzyl bromide (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
Add the solvent and the amine base.
Degas the mixture with an inert gas for 15-20 minutes.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-3 mol%).
Stir the reaction at room temperature or heat to 50-80 °C under an inert atmosphere.
Monitor the reaction progress by TLC or GC-MS.
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
Wash the celite pad with the reaction solvent.
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data: Sonogashira Coupling
Representative data for the Sonogashira coupling of benzyl halides is presented below.
Entry
Benzyl Halide
Alkyne
Pd Catalyst (mol%)
Cu Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Benzyl bromide
Phenylacetylene
Pd(PPh₃)₄ (3)
CuI (1.5)
Et₃N
THF
RT
92
2
Benzyl bromide
1-Octyne
PdCl₂(PPh₃)₂ (2)
CuI (1)
i-Pr₂NH
DMF
60
88
Data is illustrative and based on general Sonogashira reaction protocols.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Benzylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine.[5][6][7] This reaction is a powerful method for the synthesis of arylamines and can be extended to benzyl halides like 4-fluoro-2-methylbenzyl bromide to produce the corresponding substituted benzylamines.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of a benzyl bromide.
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
Solvent: Toluene or 1,4-Dioxane
Inert gas (Nitrogen or Argon)
Procedure:
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (1-2 mol%) and the base (1.5 equiv.).
Add the amine (1.2 equiv.) and 4-fluoro-2-methylbenzyl bromide (1.0 equiv.).
Add the anhydrous, degassed solvent.
Seal the vessel and heat the reaction mixture to 80-110 °C.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute with an organic solvent and filter through a plug of silica gel, eluting with the same solvent.
Concentrate the filtrate and purify the crude product by column chromatography or crystallization.
Quantitative Data: Buchwald-Hartwig Amination
The following table shows representative data for the Buchwald-Hartwig amination of benzyl halides.
Entry
Benzyl Halide
Amine
Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Benzyl bromide
Morpholine
G3-XPhos (1)
NaOtBu
Toluene
100
95
2
Benzyl bromide
Aniline
Pd₂(dba)₃ (2) / XPhos (4)
Cs₂CO₃
Dioxane
110
89
Data is illustrative and based on general Buchwald-Hartwig amination protocols.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions outlined in these application notes provide robust and versatile methods for the functionalization of 4-fluoro-2-methylbenzyl bromide. These protocols serve as a starting point for researchers and professionals in drug development and materials science, enabling the synthesis of a wide array of valuable compounds. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal results.
Applikationshinweise und Protokolle zur Derivatisierung bioaktiver Moleküle mit 4-Fluor-2-methylbenzylbromid
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument beschreibt die Anwendung von 4-Fluor-2-methylbenzylbromid als Derivatisierungsreagenz zur Modifizierung bioaktiver Moleküle für v...
Author: BenchChem Technical Support Team. Date: December 2025
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt die Anwendung von 4-Fluor-2-methylbenzylbromid als Derivatisierungsreagenz zur Modifizierung bioaktiver Moleküle für verbesserte analytische Nachweisbarkeit, insbesondere in der Flüssigchromatographie-Massenspektrometrie (LC-MS) und Gaschromatographie (GC). Die Einführung der 4-Fluor-2-methylbenzyl-Gruppe erhöht die Flüchtigkeit und verbessert die Ionisationseffizienz von polaren bioaktiven Molekülen, die funktionelle Gruppen wie Phenole, Thiole und Amine enthalten.
Einleitung
4-Fluor-2-methylbenzylbromid ist ein vielseitiges Alkylierungsreagenz, das in der organischen Synthese und der pharmazeutischen Chemie eingesetzt wird.[1] In der analytischen Chemie dient es als Derivatisierungsreagenz, um die Nachweisgrenzen und die chromatographische Leistung für eine Vielzahl von bioaktiven Verbindungen zu verbessern. Die Derivatisierung wandelt polare und schwerflüchtige Analyten in weniger polare und thermisch stabilere Derivate um, was zu verbesserten Peakformen und einer erhöhten Empfindlichkeit in GC- und LC-MS-Analysen führt.
Die 4-Fluor-2-methylbenzyl-Gruppe bietet mehrere Vorteile:
Erhöhte Empfindlichkeit: Die fluorierte Gruppe kann die Ionisationseffizienz im Massenspektrometer erhöhen.
Verbesserte chromatographische Eigenschaften: Die Derivatisierung erhöht die Hydrophobizität der Analyten, was zu einer besseren Retention und Trennung in der Umkehrphasen-Chromatographie führt.
Spezifität: Die Reaktion zielt auf spezifische funktionelle Gruppen ab, was eine selektive Analyse von Zielmolekülen in komplexen biologischen Matrices ermöglicht.
Anwendungsbereiche
Die Derivatisierung mit 4-Fluor-2-methylbenzylbromid eignet sich für eine breite Palette bioaktiver Moleküle, darunter:
Phenolische Verbindungen: z.B. Steroidhormone, Neurotransmitter und deren Metaboliten. Die Derivatisierung von Phenolen verbessert deren Flüchtigkeit für die GC-Analyse und ihre Ionisationseffizienz in der LC-MS.[2]
Thiol-haltige Verbindungen: z.B. Cystein, Glutathion und andere Thiol-enthaltende Peptide. Die Derivatisierung von Thiolen ist entscheidend für deren stabilen und empfindlichen Nachweis.[3]
Amine: z.B. biogene Amine, Aminosäuren und Pharmazeutika. Die Derivatisierung von primären und sekundären Aminen reduziert ihre Polarität und verbessert die chromatographische Leistung.[4][5]
Reaktionsmechanismus: O-Alkylierung von Phenolen
Die Derivatisierung von Phenolen mit 4-Fluor-2-methylbenzylbromid folgt typischerweise einem SN2-Mechanismus, der als Williamson-Ethersynthese bekannt ist.[6] Im ersten Schritt deprotoniert eine Base das phenolische Hydroxyl zu einem reaktiveren Phenoxid-Ion. Anschließend greift das Phenoxid-Ion das elektrophile Kohlenstoffatom der Benzylgruppe des 4-Fluor-2-methylbenzylbromids nukleophil an, wodurch das Bromid-Ion als Abgangsgruppe verdrängt wird und der entsprechende Ether entsteht.[7][8]
Reaktionsmechanismus der O-Alkylierung von Phenolen.
Experimentelle Protokolle
Die folgenden Protokolle sind allgemeine Richtlinien und erfordern möglicherweise eine Optimierung für spezifische Analyten und Matrices.
Application Notes and Protocols: Scale-up Synthesis of 4-Fluoro-2-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-2-methylbenzyl bromide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its halogenated and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzyl bromide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its halogenated and methylated phenyl structure makes it a versatile building block for introducing the 4-fluoro-2-methylbenzyl moiety into larger, more complex molecules. Notably, its precursor, 4-fluoro-2-methylbenzonitrile, is utilized in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin, used for the treatment of type 2 diabetes.[1] The successful and efficient scale-up of 4-fluoro-2-methylbenzyl bromide synthesis is therefore a critical consideration for pharmaceutical development and manufacturing.
These application notes provide a comprehensive overview of the key considerations for the scale-up synthesis of 4-fluoro-2-methylbenzyl bromide, including a detailed experimental protocol, safety precautions, and a discussion of the transition from laboratory to pilot-scale production.
Synthesis Pathway
The primary industrial route to 4-fluoro-2-methylbenzyl bromide is through the free-radical bromination of 4-fluoro-2-methyltoluene. This reaction is typically initiated by light or a radical initiator and proceeds via a chain mechanism.
Caption: Synthesis of 4-Fluoro-2-methylbenzyl bromide.
Scale-up Considerations: Bench to Pilot Plant
Transitioning the synthesis of 4-fluoro-2-methylbenzyl bromide from the laboratory bench to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[2][3][4][5][6]
Parameter
Bench-Scale (Grams)
Pilot-Scale (Kilograms)
Key Considerations for Scale-up
Reactants
High purity reagents
Industrial grade, may require pre-treatment
Impurity profiles of starting materials can affect reaction and product purity.
Solvent
Laboratory grade solvents
Technical grade solvents, solvent recovery systems
Solvent purity and recovery are critical for cost-effectiveness and environmental compliance.
Reaction Vessel
Glass flask (round-bottom)
Glass-lined or stainless steel reactor
Material of construction must be compatible with reactants and reaction conditions.
Heating/Cooling
Heating mantle, ice bath
Jacketed reactor with heat transfer fluid
Efficient heat transfer is crucial for controlling exothermic reactions and preventing side reactions.
Agitation
Magnetic stirrer
Mechanical overhead stirrer
Proper agitation is necessary to ensure homogeneity and efficient heat and mass transfer.
Initiation
UV lamp
High-intensity industrial UV lamps or chemical initiators
Consistent and uniform initiation is key to controlling the reaction rate and preventing runaway reactions.
Work-up
Separatory funnel, filtration
Centrifuge, filter press
Efficient and safe handling of large volumes of liquids and solids.
Purification
Column chromatography
Distillation, crystallization
Development of a scalable and efficient purification method is critical for achieving desired purity.
Safety
Fume hood
Closed system with process controls and emergency systems
Robust safety protocols are essential to manage the hazards of the reactants and products.
Experimental Protocol: Free-Radical Bromination of 4-Fluoro-2-methyltoluene
This protocol is adapted from established procedures for the bromination of substituted toluenes and should be optimized for specific equipment and scale.
Materials:
4-Fluoro-2-methyltoluene
N-Bromosuccinimide (NBS) or Bromine (Br₂)
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN) or UV lamp
Solvent (e.g., Carbon tetrachloride, Chlorobenzene, or Acetonitrile)
Sodium bicarbonate solution (5% w/v)
Sodium sulfite solution (10% w/v)
Brine
Anhydrous magnesium sulfate
Equipment:
Three-necked round-bottom flask (or appropriate reactor for the scale)
Reaction Setup: Charge the reactor with 4-fluoro-2-methyltoluene and the chosen solvent. Begin agitation.
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon.
Initiator Addition: If using a chemical initiator like AIBN, add it to the reaction mixture.
Heating: Heat the mixture to reflux.
Brominating Agent Addition:
For NBS: Add N-bromosuccinimide portion-wise over a period of 1-2 hours.
For Bromine: Add liquid bromine dropwise from the dropping funnel over 1-2 hours.
Initiation: If using photochemical initiation, turn on the UV lamp once the mixture is at reflux.
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
Cooling: Once the reaction is complete, turn off the heat and initiator source and allow the mixture to cool to room temperature.
Quenching:
If NBS was used, filter off the succinimide byproduct.
Slowly add 5% sodium bicarbonate solution to neutralize any remaining HBr.
If bromine was used, quench any excess bromine by adding 10% sodium sulfite solution until the red color disappears.
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
Drying: Dry the organic layer over anhydrous magnesium sulfate.
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude 4-fluoro-2-methylbenzyl bromide can be purified by vacuum distillation or crystallization.
Experimental Workflow
Caption: General workflow for the synthesis of 4-fluoro-2-methylbenzyl bromide.
Safety and Handling
4-Fluoro-2-methylbenzyl bromide is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Eye Protection: Chemical safety goggles and a face shield are required.
Skin Protection: Wear chemical-resistant gloves and a lab coat.
Respiratory Protection: Use a respirator with an organic vapor cartridge if handling outside of a fume hood.
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Conclusion
The scale-up synthesis of 4-fluoro-2-methylbenzyl bromide is a well-established process that relies on the principles of free-radical bromination. Careful consideration of reaction parameters, equipment, and safety protocols is essential for a successful transition from the laboratory to industrial production. The information and protocols provided in these application notes serve as a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals.
Application Notes: The Role of Substituted Benzyl Halides in the Synthesis of Angiogenesis Inhibitors - A Case Study of Nintedanib
For Researchers, Scientists, and Drug Development Professionals These application notes detail the synthesis and application of Nintedanib, a potent angiogenesis inhibitor. While the specific use of 4-Fluoro-2-methylbenz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and application of Nintedanib, a potent angiogenesis inhibitor. While the specific use of 4-Fluoro-2-methylbenzyl bromide is not prominently documented in the synthesis of mainstream angiogenesis inhibitors, the underlying chemical principles involving substituted benzyl halides are fundamental in the construction of complex pharmacologically active molecules. This document will focus on a well-established synthetic route to Nintedanib, a triple angiokinase inhibitor, to illustrate the broader application of related synthetic strategies in drug development.
Introduction to Angiogenesis and Nintedanib
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a key regulator of this process and a primary target for anti-angiogenic therapies.[1][3] Nintedanib (formerly known as BIBF 1120) is a small molecule inhibitor that targets multiple receptor tyrosine kinases, primarily VEGFR, fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[4] By inhibiting these pathways, Nintedanib effectively curtails the signaling cascades that lead to endothelial cell proliferation, migration, and new blood vessel formation.
Synthetic Pathway of Nintedanib
The synthesis of Nintedanib is a multi-step process that involves the construction of a central indolinone scaffold, followed by the introduction of the side chains that are crucial for its biological activity. While various synthetic routes have been patented, a common strategy involves the condensation of key intermediates to form the final active pharmaceutical ingredient.
A representative synthetic approach for Nintedanib is outlined below. This pathway highlights the types of chemical transformations and building blocks commonly employed in the synthesis of such kinase inhibitors.
Diagram 1: Generalized Synthetic Workflow for Nintedanib. This diagram outlines the key stages in a common synthetic route for Nintedanib, starting from commercially available precursors to the final active molecule.
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of Nintedanib, based on common methods described in the literature.
Protocol 1: Synthesis of the Indolinone Core (Illustrative)
Esterification of 4-chloro-3-nitrobenzoic acid: 4-chloro-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4-chloro-3-nitrobenzoate. The reaction is monitored by thin-layer chromatography (TLC).
Formation of the oxindole ring: The resulting ester is then reacted with a suitable partner, such as dimethyl malonate, in the presence of a base. This is followed by a reduction of the nitro group and a subsequent cyclization reaction, often under thermal conditions, to form the methyl 2-oxoindoline-6-carboxylate core.
Protocol 2: Synthesis of the Amine Side Chain (Illustrative)
Acetylation of N-methyl-4-nitroaniline: N-methyl-4-nitroaniline is acetylated using an appropriate acetylating agent to protect the amine and introduce a reactive handle.
Nitro Group Reduction: The nitro group of the acetylated compound is reduced to an amine, typically through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Introduction of the Piperazine Moiety: The resulting aniline is then reacted with a suitable piperazine-containing electrophile to introduce the terminal basic group, which is important for the drug's pharmacokinetic properties.
Protocol 3: Final Condensation and Purification
Condensation Reaction: The indolinone core and the amine side chain are condensed together. This key step often involves the reaction of an activated form of the indolinone with the aniline derivative.
Purification: The crude Nintedanib is purified using techniques such as recrystallization or column chromatography to yield the final product with high purity.
Data Presentation
The biological activity of Nintedanib is typically characterized by its half-maximal inhibitory concentration (IC50) against various kinases. The following table summarizes the inhibitory activity of Nintedanib against its primary targets.
Kinase Target
IC50 (nM)
VEGFR-1
30
VEGFR-2
15
VEGFR-3
20
FGFR-1
69
FGFR-2
37
FGFR-3
108
PDGFRα
59
PDGFRβ
65
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Mechanism of Action: Signaling Pathway Inhibition
Nintedanib exerts its anti-angiogenic effects by blocking the ATP-binding sites of VEGFR, FGFR, and PDGFR.[3] This inhibition prevents the autophosphorylation and activation of these receptors, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.
Diagram 2: Nintedanib's Mechanism of Action. This diagram illustrates how Nintedanib inhibits VEGFR, FGFR, and PDGFR, thereby blocking downstream signaling pathways responsible for angiogenesis.
Conclusion
While the direct role of 4-Fluoro-2-methylbenzyl bromide in the synthesis of widely used angiogenesis inhibitors is not extensively documented, the chemical principles of using substituted aromatic building blocks are central to the field. The synthesis of Nintedanib serves as an excellent case study to understand the complex, multi-step processes involved in creating targeted cancer therapies. The detailed protocols and mechanistic insights provided in these application notes are intended to aid researchers in the design and execution of experiments aimed at developing novel anti-angiogenic agents.
Technical Support Center: Purification of 4-Fluoro-2-methylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluoro-2-methylbenzyl bro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluoro-2-methylbenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for 4-Fluoro-2-methylbenzyl bromide?
A1: The most common and effective purification techniques for 4-Fluoro-2-methylbenzyl bromide are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the potential impurities I might encounter?
A2: Impurities can arise from the starting materials or side reactions during the synthesis. Common impurities include unreacted 4-fluoro-2-methyltoluene, the corresponding benzyl alcohol (from hydrolysis), dibenzyl ether, and potentially over-brominated species.[1]
Q3: 4-Fluoro-2-methylbenzyl bromide is a lachrymator. What safety precautions should I take?
A3: Due to its lachrymatory nature (causes tearing), 4-Fluoro-2-methylbenzyl bromide should always be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
Q4: My compound appears to be degrading during purification. What could be the cause?
A4: Benzyl bromides can be susceptible to hydrolysis, especially in the presence of water or protic solvents, leading to the formation of the corresponding benzyl alcohol.[1] They can also be sensitive to heat and light. It is crucial to use anhydrous solvents and minimize exposure to high temperatures and light during purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 4-Fluoro-2-methylbenzyl bromide.
Column Chromatography
Problem 1: My compound runs at the solvent front (high Rf value) even with non-polar eluents.
Cause: 4-Fluoro-2-methylbenzyl bromide is a relatively non-polar compound.
Solution:
Use a very non-polar eluent system, such as 100% hexanes or a high ratio of hexanes to a slightly more polar solvent like ethyl acetate or dichloromethane.[3]
Employ a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity to elute more polar impurities later.[3]
Problem 2: My product is co-eluting with an impurity.
Cause: The impurity has a similar polarity to the desired product. This is common if the impurity is unreacted starting material or a structurally similar side-product.
Solution:
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, a small change in the eluent composition can significantly improve separation.
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral).[4]
Chemical Conversion: If the impurity is the corresponding benzyl alcohol, a pre-chromatography aqueous workup can help to remove a significant portion of this more polar impurity.[1]
Problem 3: The purified fractions show the presence of 4-fluoro-2-methylbenzyl alcohol.
Cause: Hydrolysis of the benzyl bromide on the silica gel column. Silica gel is slightly acidic and contains water, which can promote this decomposition.
Solution:
Use Neutralized Silica: Deactivate the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, followed by flushing with the eluent alone.
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Work Quickly: Minimize the time the compound spends on the column.
Recrystallization
Problem 1: My compound "oils out" instead of forming crystals.
Cause: The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
Solution:
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Experiment with different solvents or solvent mixtures. Common choices for similar compounds include hexanes, ethanol, or mixtures like hexane/ethyl acetate.[4]
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Seeding: Add a small crystal of the pure compound to induce crystallization.
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Problem 2: The recrystallized product is still impure.
Cause: The chosen solvent may not be effective at excluding the specific impurities present.
Solution:
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.
Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Vacuum Distillation
Problem 1: The compound is decomposing in the distillation flask.
Cause: Benzyl bromides can be thermally labile.
Solution:
Use a Lower Temperature: Perform the distillation under a high vacuum to lower the boiling point.
Minimize Heating Time: Heat the distillation flask rapidly to the desired temperature and collect the product quickly.
Add a Stabilizer: In some cases, adding a small amount of a non-volatile radical scavenger can help prevent decomposition, but this should be tested on a small scale first.
Data Presentation
Purification Technique
Advantages
Disadvantages
Typical Purity
Column Chromatography
High resolution for complex mixtures.
Can be time-consuming and may lead to product loss or decomposition on the stationary phase.
>98%
Recrystallization
Simple, scalable, and can yield very pure crystalline material.
Finding a suitable solvent can be challenging; may not be effective for removing all impurities.
>99%
Vacuum Distillation
Effective for removing non-volatile impurities and for large-scale purification.
The compound may be thermally sensitive; not suitable for separating compounds with close boiling points.
95-99%
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Preparation of the Column:
Select a glass column of appropriate size for the amount of crude material.
Add a small plug of cotton or glass wool to the bottom of the column.
Add a layer of sand.
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column, allowing it to pack evenly.
Add another layer of sand on top of the silica gel.
Equilibrate the column by running the chosen eluent through it.
Loading the Sample:
Dissolve the crude 4-Fluoro-2-methylbenzyl bromide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
Carefully apply the sample to the top of the column.
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.
Elution and Fraction Collection:
Begin eluting with a non-polar solvent system, such as 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate.
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). The product, being relatively non-polar, is expected to elute early.[3]
If necessary, gradually increase the polarity of the eluent to wash out more polar impurities.
Isolation of the Product:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Solvent Selection:
On a small scale, test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate) at room temperature and upon heating.
An ideal solvent will dissolve the compound when hot but not at room temperature.[5] A mixture of solvents, such as hexanes with a small amount of ethyl acetate, can also be effective.[4]
Dissolution:
Place the crude 4-Fluoro-2-methylbenzyl bromide in an Erlenmeyer flask.
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
Crystallization:
Remove the flask from the heat source and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the purification of 4-Fluoro-2-methylbenzyl bromide.
Caption: A logical diagram for troubleshooting common purification issues.
Common side reactions and byproducts in 4-Fluoro-2-methylbenzyl bromide chemistry
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical syntheses...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical syntheses involving 4-Fluoro-2-methylbenzyl bromide. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of 4-Fluoro-2-methylbenzyl bromide?
A1: The primary reactive site is the benzylic carbon bonded to the bromine atom. This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the bromine atom, which makes it a good leaving group. Reactions typically proceed via SN2 or SN1 mechanisms, depending on the reaction conditions and the nucleophile.
Q2: What are the main competing reactions to be aware of when using 4-Fluoro-2-methylbenzyl bromide?
A2: The main competing reactions are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The outcome of the reaction is influenced by factors such as the strength and concentration of the base/nucleophile, the solvent, and the reaction temperature. Strong, bulky bases favor elimination reactions, while good nucleophiles that are weak bases favor substitution.
Q3: How can I minimize the formation of byproducts during storage?
A3: 4-Fluoro-2-methylbenzyl bromide can be sensitive to moisture and light. Hydrolysis to 4-fluoro-2-methylbenzyl alcohol is a potential degradation pathway. It is recommended to store the compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
N-Alkylation Reactions
Problem: Low yield of the desired N-alkylated product and formation of multiple products.
Possible Causes & Solutions:
Over-alkylation: Primary and secondary amines, once alkylated, can react further to form tertiary amines and even quaternary ammonium salts. This is because the newly formed secondary or tertiary amine can still act as a nucleophile.
Troubleshooting:
Use a molar excess of the starting amine relative to 4-Fluoro-2-methylbenzyl bromide.
Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration.
Consider using a protecting group strategy if selective mono-alkylation is required.
Competing Elimination: Strong bases can promote the elimination of HBr from 4-Fluoro-2-methylbenzyl bromide, leading to the formation of a vinylarene byproduct.
Troubleshooting:
Use a non-nucleophilic, sterically hindered base if deprotonation of the amine is necessary, or a weaker base such as potassium carbonate.
Maintain a moderate reaction temperature.
Hydrolysis of the Alkylating Agent: The presence of water can lead to the hydrolysis of 4-Fluoro-2-methylbenzyl bromide to the corresponding alcohol.
Troubleshooting:
Ensure all reagents and solvents are anhydrous.
Perform the reaction under an inert atmosphere.
Quantitative Data on N-Alkylation Side Products (Illustrative)
Side Product
Typical Conditions Favoring Formation
Estimated Yield Range (%)
Di-alkylated Amine
Equimolar or excess benzyl bromide
5-30%
Tri-alkylated Amine/Quaternary Salt
Significant excess of benzyl bromide
2-15%
4-Fluoro-2-methylbenzyl Alcohol
Presence of water
1-10%
Elimination Byproduct
Strong, bulky bases at elevated temperatures
5-20%
Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine
Dissolve the primary amine (1.2 - 2.0 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere.
Add a base (e.g., potassium carbonate, 1.5 equivalents) to the solution.
Slowly add a solution of 4-Fluoro-2-methylbenzyl bromide (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) and monitor the progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting N-Alkylation
Caption: Troubleshooting workflow for N-alkylation reactions.
Problem: Incomplete reaction or formation of side products.
Possible Causes & Solutions:
Incomplete Deprotonation: The alcohol or phenol starting material may not be fully deprotonated, leading to a low concentration of the active nucleophile.
Troubleshooting:
Use a sufficiently strong base (e.g., NaH for alcohols, K₂CO₃ for phenols).
Ensure the base is fresh and active.
Allow sufficient time for the deprotonation to complete before adding the benzyl bromide.
Elimination Byproduct: As with N-alkylation, strong bases can promote elimination.
Troubleshooting:
For sensitive substrates, a milder base like silver(I) oxide (Ag₂O) can be effective.
Control the reaction temperature carefully.
Self-Condensation/Dimerization: In some cases, the benzyl bromide can undergo self-condensation, especially at higher temperatures or in the presence of certain catalysts, to form a dibenzyl ether derivative.
Troubleshooting:
Maintain a controlled temperature.
Add the benzyl bromide slowly to the reaction mixture.
Quantitative Data on O-Alkylation Side Products (Illustrative)
Side Product
Typical Conditions Favoring Formation
Estimated Yield Range (%)
Elimination Byproduct
Strong, non-nucleophilic bases
2-15%
Dibenzyl Ether Derivative
High temperatures, prolonged reaction times
1-5%
Experimental Protocol: General Procedure for O-Alkylation of a Phenol
To a stirred solution of the phenol (1.0 equivalent) in an anhydrous solvent (e.g., acetone or DMF), add anhydrous potassium carbonate (1.5 - 2.0 equivalents).
Add 4-Fluoro-2-methylbenzyl bromide (1.1 equivalents) to the suspension.
Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor by TLC.
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Remove the solvent under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Signaling Pathway of O-Alkylation and Side Reactions
Problem: Low yield of the desired cross-coupled product and significant formation of homocoupled byproducts.
Possible Causes & Solutions:
Homocoupling of the Benzyl Bromide: 4-Fluoro-2-methylbenzyl bromide can undergo homocoupling to form 1,2-bis(4-fluoro-2-methylphenyl)ethane, particularly at higher temperatures or with certain palladium catalysts.
Troubleshooting:
Optimize the catalyst system (ligand and palladium precursor).
Use the lowest effective reaction temperature.
Ensure a properly degassed reaction mixture to minimize oxidative processes that can lead to homocoupling.
Decomposition of the Benzyl Bromide: Benzylic bromides can be unstable under certain cross-coupling conditions, leading to decomposition and reduced yields.
Troubleshooting:
Screen different bases and solvents to find milder conditions.
Minimize reaction time.
Hydrolysis of the Boronic Acid (Suzuki Coupling): In Suzuki reactions, the boronic acid partner can be susceptible to hydrolysis, reducing the amount available for cross-coupling.
Troubleshooting:
Use anhydrous solvents and reagents.
Employ a base that does not introduce excessive water.
Quantitative Data on Cross-Coupling Side Products (Illustrative)
Side Product
Reaction Type
Typical Conditions Favoring Formation
Estimated Yield Range (%)
Homocoupled Benzyl Product
Suzuki, Heck
High temperatures, presence of oxygen
5-25%
Homocoupled Boronic Acid Product
Suzuki
Presence of oxygen
5-20%
4-Fluoro-2-methyltoluene (Reduction)
General
Hydrogen source present, certain catalysts
1-10%
Experimental Protocol: General Procedure for Suzuki Coupling
In a reaction vessel, combine 4-Fluoro-2-methylbenzyl bromide (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100°C) and monitor by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Wash the organic layer, dry, and concentrate.
Purify the product by column chromatography.
Workflow for Optimizing a Suzuki Coupling Reaction
Caption: Optimization workflow for Suzuki coupling reactions.
Troubleshooting
Optimizing reaction conditions for 4-Fluoro-2-methylbenzyl bromide (solvent, temperature, base)
Technical Support Center: 4-Fluoro-2-methylbenzyl bromide This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the reaction conditions for the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 4-Fluoro-2-methylbenzyl bromide
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the reaction conditions for the synthesis of 4-Fluoro-2-methylbenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Fluoro-2-methylbenzyl bromide?
A1: The most prevalent method is the free-radical bromination of 4-fluoro-2-methyltoluene. This reaction, often a variation of the Wohl-Ziegler reaction, selectively brominates the benzylic methyl group.
Q2: What are the key reagents for this synthesis?
A2: The key reagents are:
Starting Material: 4-Fluoro-2-methyltoluene.
Brominating Agent: N-Bromosuccinimide (NBS) is the most common and effective reagent for this transformation.
Radical Initiator: A radical initiator is required to start the reaction. Common choices include 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Alternatively, the reaction can be initiated using light (photo-bromination).
Q3: Is a base required for this reaction?
A3: A base is generally not required during the reaction itself. However, a mild aqueous base, such as sodium bicarbonate solution, is often used during the work-up process. This is to neutralize any acidic byproducts, like hydrobromic acid (HBr), that may have formed.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the reaction mixture to the starting material, you can observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
Possible Cause
Suggested Solution
Inactive Radical Initiator
Ensure the radical initiator (AIBN or BPO) is fresh. These reagents can decompose over time. Store them under the recommended conditions.
Insufficient Temperature
The reaction needs to be heated to a temperature high enough to cause the decomposition of the radical initiator. This is typically the reflux temperature of the solvent being used.
Presence of Radical Inhibitors
Ensure all glassware is clean and that the starting material and solvent are free from impurities that could quench the radical reaction (e.g., phenols, anilines).
Problem 2: Formation of multiple products, including a significant amount of di-brominated byproduct.
Possible Cause
Suggested Solution
Over-bromination
This is a common issue where the product is further brominated to form 4-fluoro-2-(dibromomethyl)toluene.[1]
* Stoichiometry: Use a controlled amount of NBS, typically 1.0 to 1.1 equivalents relative to the starting material. Adding the NBS portion-wise can sometimes help.
* Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.
Aromatic Bromination
While less common under radical conditions, some bromination on the aromatic ring can occur.
* Reaction Conditions: Ensure the reaction is performed under strict radical conditions (use of a radical initiator, exclusion of Lewis acids).
Problem 3: Difficulty in purifying the final product.
Possible Cause
Suggested Solution
Similar Polarity of Components
The starting material, mono-brominated product, and di-brominated byproduct can have similar polarities, making separation by column chromatography challenging.
* Chromatography: Use a long column and a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) to improve separation.
* Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method.
* Distillation: As the product is a liquid, vacuum distillation can be used for purification.[2]
Optimizing Reaction Conditions
The choice of solvent is a critical parameter in the synthesis of 4-Fluoro-2-methylbenzyl bromide. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity and environmental concerns have led to the exploration of alternatives.
Table 1: Comparison of Solvents for Benzylic Bromination
Solvent
Typical Temperature
Advantages
Disadvantages
Carbon Tetrachloride (CCl₄)
~77°C (Reflux)
Traditional solvent, good results.
Toxic, ozone-depleting.
1,2-Dichlorobenzene
80°C
Less toxic alternative to CCl₄, can lead to clean and high-yielding reactions.[3]
High boiling point, can be difficult to remove.
Acetonitrile
~82°C (Reflux)
Can be used in continuous-flow protocols, avoiding hazardous chlorinated solvents.[4]
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-methyltoluene (1.0 eq).
Add the chosen solvent (e.g., 1,2-dichlorobenzene) to dissolve the starting material.
Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.
Heat the reaction mixture to reflux (for 1,2-dichlorobenzene, this is around 180°C, but the reaction is often run at lower temperatures like 80°C[3]).
Monitor the reaction by TLC or GC until the starting material is consumed (typically a few hours).
Cool the reaction mixture to room temperature.
Filter the mixture to remove the succinimide byproduct.
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 4-Fluoro-2-methylbenzyl bromide.
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis of 4-Fluoro-2-methylbenzyl bromide.
Caption: Troubleshooting logic for common synthesis issues.
Stability of 4-Fluoro-2-methylbenzyl bromide under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Fluoro-2-methylbenzyl bromide under various reaction conditions. Below...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Fluoro-2-methylbenzyl bromide under various reaction conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Fluoro-2-methylbenzyl bromide?
A1: To ensure the long-term stability of 4-Fluoro-2-methylbenzyl bromide, it is recommended to store it in a cool, dry, and dark place.[1] The compound is sensitive to moisture and light. For optimal preservation, store under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8 °C). Keep the container tightly sealed to prevent hydrolysis.
Q2: What are the known incompatibilities of 4-Fluoro-2-methylbenzyl bromide?
A2: 4-Fluoro-2-methylbenzyl bromide is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is also sensitive to moisture and may hydrolyze in the presence of water.
Q3: Is 4-Fluoro-2-methylbenzyl bromide sensitive to light?
A3: Yes, like many benzyl bromides, this compound can be sensitive to light. Photochemical degradation can occur, leading to the formation of radicals and subsequent side products. It is advisable to store the compound in an amber-colored vial or a container protected from light and to conduct reactions in vessels shielded from direct light.
Q4: What are the primary degradation pathways for 4-Fluoro-2-methylbenzyl bromide?
A4: The primary degradation pathways for 4-Fluoro-2-methylbenzyl bromide are hydrolysis and nucleophilic substitution. Hydrolysis, caused by the presence of water, results in the formation of 4-fluoro-2-methylbenzyl alcohol and hydrobromic acid. Nucleophilic substitution can occur with various nucleophiles present in a reaction mixture, leading to the formation of corresponding substitution products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 4-Fluoro-2-methylbenzyl bromide.
Q5: I am observing low yields in my reaction. What could be the cause?
A5: Low yields can be attributed to several factors related to the stability of 4-Fluoro-2-methylbenzyl bromide. Consider the following possibilities:
Degradation of the starting material: The reagent may have degraded due to improper storage or handling. Ensure it has been stored under the recommended cool, dry, and dark conditions.
Hydrolysis: The presence of moisture in your reaction solvent or on your glassware can lead to the hydrolysis of the benzyl bromide. Ensure all solvents are anhydrous and glassware is thoroughly dried before use.
Side reactions: The reaction conditions (e.g., temperature, pH, presence of nucleophiles) might be favoring side reactions over your desired transformation.
Q6: My reaction is producing significant amounts of 4-fluoro-2-methylbenzyl alcohol as a byproduct. How can I minimize this?
A6: The formation of 4-fluoro-2-methylbenzyl alcohol is a clear indication of hydrolysis. To minimize this, strictly adhere to anhydrous reaction conditions. Use freshly distilled, dry solvents, and dry all glassware in an oven before use. Conducting the reaction under an inert atmosphere (nitrogen or argon) can also help to exclude atmospheric moisture.
Q7: I am seeing multiple unexpected spots on my TLC analysis of the reaction mixture. What could be the source of these impurities?
A7: The formation of multiple impurities can be a result of several factors:
Decomposition under reaction conditions: The reaction temperature may be too high, leading to thermal degradation. Consider running the reaction at a lower temperature.
Photodegradation: If the reaction is sensitive to light, exposure to ambient light could be causing the formation of byproducts. Protect your reaction from light by wrapping the flask in aluminum foil.
Reaction with incompatible reagents: Ensure that all reagents in your reaction mixture are compatible with a benzyl bromide. Avoid strong bases or acids if they are not part of the intended reaction scheme.
Stability of 4-Fluoro-2-methylbenzyl bromide: A Qualitative Summary
The following table provides a general overview of the expected stability of 4-Fluoro-2-methylbenzyl bromide under various conditions based on the known reactivity of substituted benzyl bromides. Note: This information is qualitative and should be confirmed by experimental studies for specific applications.
Condition
Parameter
Expected Stability
Primary Degradation Pathway
Solvent
Protic (e.g., water, ethanol, methanol)
Low
Solvolysis (SN1-type)
Aprotic Polar (e.g., DMF, DMSO, Acetonitrile)
Moderate to High
Nucleophilic substitution (SN2-type)
Aprotic Nonpolar (e.g., Toluene, Hexane)
High
Minimal degradation in the absence of other reactive species
Temperature
Refrigerated (2-8 °C)
High
-
Room Temperature (~25 °C)
Moderate
Slow hydrolysis/decomposition
Elevated (> 50 °C)
Low
Accelerated decomposition
pH
Acidic (pH < 4)
Moderate
Acid-catalyzed hydrolysis
Neutral (pH ~ 7)
Moderate
Slow hydrolysis
Basic (pH > 8)
Low
Base-catalyzed hydrolysis and elimination
Atmosphere
Inert (Nitrogen, Argon)
High
-
Air (with moisture)
Low to Moderate
Hydrolysis
Light
Dark
High
-
Ambient Light
Moderate
Photodegradation
UV Light
Low
Accelerated photodegradation
Experimental Protocol: Forced Degradation Study of 4-Fluoro-2-methylbenzyl bromide
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 4-Fluoro-2-methylbenzyl bromide under various stress conditions. The degradation can be monitored by a stability-indicating HPLC method.
Objective: To identify the degradation products and understand the stability of 4-Fluoro-2-methylbenzyl bromide under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
4-Fluoro-2-methylbenzyl bromide
HPLC grade acetonitrile and water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
HPLC system with a UV detector
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
pH meter
Thermostatic oven
Photostability chamber
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 4-Fluoro-2-methylbenzyl bromide in acetonitrile at a concentration of 1 mg/mL.
Forced Degradation Conditions:
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the mixture at 60 °C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1N HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.
Thermal Degradation: Place a solid sample of 4-Fluoro-2-methylbenzyl bromide in a thermostatically controlled oven at 80 °C for 48 hours. Dissolve the stressed sample in acetonitrile to prepare a solution of known concentration for HPLC analysis.
Photolytic Degradation: Expose a solution of 4-Fluoro-2-methylbenzyl bromide (100 µg/mL in acetonitrile) to UV light (254 nm) and visible light in a photostability chamber for a specified duration. Analyze the samples by HPLC.
HPLC Analysis:
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the parent compound)
Injection Volume: 20 µL
Data Analysis:
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Calculate the percentage of degradation.
Characterize the degradation products using techniques like LC-MS if necessary.
Visualizations
Caption: Troubleshooting workflow for experiments with 4-Fluoro-2-methylbenzyl bromide.
Caption: Experimental workflow for a forced degradation study.
Overcoming steric hindrance in reactions with 4-Fluoro-2-methylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methylbenzyl bromide. The steric...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methylbenzyl bromide. The steric hindrance presented by the ortho-methyl group can pose significant challenges in achieving desired reactivity and yields. This guide offers practical solutions and detailed protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with 4-Fluoro-2-methylbenzyl bromide sluggish or providing low yields?
A1: The primary reason for poor reactivity is the steric hindrance caused by the methyl group at the ortho position to the bromomethyl group. This bulkiness impedes the approach of nucleophiles to the electrophilic benzylic carbon, significantly slowing down the rate of SN2 reactions. While the benzylic position is generally reactive, the ortho-substituent creates a more crowded transition state, increasing the activation energy of the reaction.
Q2: What are the most common side reactions to expect?
A2: With sterically hindered and strong bases, elimination (E2 pathway) to form 4-fluoro-2-methylstyrene can be a competing side reaction. Another potential side reaction, particularly in organometallic coupling reactions, is homo-coupling of the benzyl bromide. Careful selection of reaction conditions, including the choice of a non-nucleophilic, yet sufficiently strong base, appropriate solvent, and optimal temperature, is critical to minimize these undesired pathways.
Q3: Are there general strategies to improve the success rate of reactions with this substrate?
A3: Yes, several strategies can be employed:
Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted synthesis can be particularly effective in rapidly achieving high temperatures and accelerating reaction rates.[1][2][3][4]
Choice of Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile can help to stabilize the transition state and enhance the rate of SN2 reactions.
Use of Catalysts: Phase-transfer catalysts can be highly effective in facilitating reactions between reagents in different phases (e.g., a solid inorganic base and an organic substrate).[5][6][7][8][9] For C-C bond formation, palladium-catalyzed cross-coupling reactions are a powerful tool for sterically hindered substrates.[10][11][12][13][14][15][16][17][18]
Q4: Can I use 4-Fluoro-2-methylbenzyl bromide in palladium-catalyzed cross-coupling reactions?
A4: Absolutely. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings are well-suited for sterically hindered electrophiles like 4-Fluoro-2-methylbenzyl bromide.[10][11][12][13][14][15][16][17][18] These reactions proceed through a different mechanism than a standard SN2 reaction, involving oxidative addition to a palladium(0) complex, which can often tolerate greater steric bulk. The choice of ligand on the palladium catalyst is crucial for success.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of a Bulky Amine
Potential Cause
Troubleshooting Solution
Steric hindrance from both the amine and the benzyl bromide is preventing the SN2 reaction.
1. Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture, monitoring for decomposition. Consider using a sealed tube or microwave reactor to reach higher temperatures safely. 2. Use a Stronger, Non-nucleophilic Base: A stronger base like potassium carbonate or cesium carbonate can be more effective than milder bases. 3. Employ a Phase-Transfer Catalyst (PTC): Add a catalyst such as tetrabutylammonium bromide (TBAB) to facilitate the reaction, especially if using a solid base in a liquid-liquid or solid-liquid system.[6][7][8]
Low nucleophilicity of the amine.
1. Change the Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine.
Issue 2: Poor Conversion in Williamson Ether Synthesis with a Hindered Alcohol
Potential Cause
Troubleshooting Solution
The alkoxide formed is too bulky to efficiently attack the sterically hindered benzylic carbon.
1. Optimize Base and Temperature: Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide. Gently warming the reaction can help overcome the activation barrier.[19][20][21] 2. Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for sterically demanding Williamson ether syntheses.[1][2][3][4]
Elimination side reaction is favored.
1. Use a Milder Base: If elimination is a significant issue, try a milder base like potassium carbonate, although this may require higher temperatures.
Issue 3: Failure of C-C Bond Formation with a Carbon Nucleophile (e.g., enolate)
| Potential Cause | Troubleshooting Solution |
| Insufficient reactivity of the enolate or steric hindrance preventing the reaction. | 1. Use Phase-Transfer Catalysis: For C-alkylation of active methylene compounds like malonic esters, PTC with a base like potassium carbonate is a highly effective method.[22][23][24] 2. Switch to a Palladium-Catalyzed Cross-Coupling Reaction: Convert the nucleophile into an organoboron (for Suzuki coupling) or use a terminal alkyne (for Sonogashira coupling) to react with 4-Fluoro-2-methylbenzyl bromide in the presence of a suitable palladium catalyst and ligand.[25][26][27][28][29] |
| Low solubility of the reagents. | 1. Choose an Appropriate Solvent System: For PTC, a two-phase system (e.g., toluene/water) is often used. For cross-coupling reactions, solvents like dioxane, THF, or DMF are common. |
Experimental Protocols
Protocol 1: C-Alkylation of Diethyl Malonate using Phase-Transfer Catalysis
This protocol is a representative procedure for forming a C-C bond with an active methylene compound.
Reactants
Reagent
Molar Eq.
MW
Amount
4-Fluoro-2-methylbenzyl bromide
1.0
203.05
2.03 g (10 mmol)
Diethyl malonate
1.2
160.17
1.92 g (12 mmol)
Potassium carbonate (anhydrous)
2.0
138.21
2.76 g (20 mmol)
Tetrabutylammonium bromide (TBAB)
0.1
322.37
0.32 g (1 mmol)
Toluene
-
-
50 mL
Procedure
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-2-methylbenzyl bromide, diethyl malonate, potassium carbonate, tetrabutylammonium bromide, and toluene.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired C-alkylated product.
Troubleshooting low yields in 4-Fluoro-2-methylbenzyl bromide alkylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in alkylation...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in alkylation reactions using 4-Fluoro-2-methylbenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with 4-Fluoro-2-methylbenzyl bromide is resulting in a very low yield. What are the common causes?
Low yields in these reactions can stem from several factors:
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[1][2]
Reagent Degradation: 4-Fluoro-2-methylbenzyl bromide can be sensitive to light and heat, and may degrade over time if not stored properly.[3]
Presence of Water: Alkylation reactions are often sensitive to moisture, which can quench the base or react with the electrophile.
Side Reactions: Competing reactions, such as elimination or dialkylation, can consume starting materials and reduce the yield of the desired product.[4][5]
Steric Hindrance: The nucleophile's structure might sterically hinder its approach to the benzylic carbon.[6]
Q2: What are the optimal storage and handling conditions for 4-Fluoro-2-methylbenzyl bromide?
To ensure the integrity of your reagent:
Storage: Store in a cool, well-ventilated area, typically between 2-8°C.[3] The container should be tightly closed and protected from light.[3]
Handling: Avoid direct contact with the substance.[3] It is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
Common side reactions in alkylation with benzyl bromides include:
Dialkylation: The nucleophile may be alkylated twice, especially if the nucleophile has multiple reactive sites or if an excess of the benzyl bromide is used.[4][5]
Elimination: Under strongly basic conditions, elimination to form a stilbene derivative can compete with substitution.
Hydrolysis: If water is present in the reaction, the benzyl bromide can hydrolyze to the corresponding benzyl alcohol.
Q4: How can I improve the solubility of my reagents?
If you are experiencing solubility issues, consider the following:
Solvent Choice: Select a solvent in which both the nucleophile and the electrophile are soluble. Common solvents for alkylations include acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF).[1][2]
Co-solvents: Using a mixture of solvents can sometimes improve solubility.
Gentle Heating: In some cases, gentle heating can help dissolve the starting materials. However, be cautious as this can also promote side reactions.
Q5: Is there a way to accelerate the reaction if it is proceeding too slowly?
Yes, several strategies can be employed:
Increase Temperature: Raising the reaction temperature can increase the reaction rate. However, this may also lead to an increase in side products.
Use a Catalyst: For N-alkylation, adding a catalytic amount of potassium iodide (KI) can sometimes improve the reaction rate by in-situ formation of the more reactive benzyl iodide.[7]
Choice of Base and Solvent: Stronger bases and polar aprotic solvents like DMF or DMSO can accelerate S(_N)2 reactions.[7]
Troubleshooting Guides
Low Yield
If you are experiencing low yields, follow this troubleshooting workflow:
Technical Support Center: Catalyst Selection and Optimization for Reactions of 4-Fluoro-2-methylbenzyl bromide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-Fluoro-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methylbenzyl bromide. The information is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and reaction optimization.
General Considerations
While 4-Fluoro-2-methylbenzyl bromide is a versatile reagent, specific experimental data for its reactions is not extensively published. Therefore, the following guides and protocols are based on established principles and data from closely related substituted benzyl bromides. These should be considered as robust starting points for your own optimization studies. The electronic effects of the fluorine and methyl substituents—the electron-withdrawing nature of fluorine and the electron-donating nature of the methyl group—will influence the reactivity of the benzylic bromide.
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Question: My cross-coupling reaction with 4-Fluoro-2-methylbenzyl bromide is showing low to no conversion of the starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in palladium-catalyzed cross-coupling reactions is a common issue. Here are several potential causes and their solutions:
Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing to inactive palladium black.
Solution:
Ensure you are using a high-quality, air-stable precatalyst. For Suzuki-Miyaura reactions, catalysts with bulky, electron-rich phosphine ligands like JohnPhos or SPhos can be effective for electron-rich substrates.[1]
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) catalyst.
If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0). The presence of a phosphine ligand can facilitate this.
Sub-optimal Ligand Choice: The ligand may not be suitable for activating the C-Br bond of the benzyl bromide or facilitating the subsequent steps in the catalytic cycle.
Solution: Screen a variety of phosphine ligands. For Suzuki-Miyaura reactions involving benzyl bromides, bulky, electron-rich ligands are often beneficial.[1] In Heck reactions, both monodentate and bidentate phosphine ligands can be effective, and their choice can influence regioselectivity.
Ineffective Base: The base may not be strong enough or soluble enough in the reaction medium to effectively participate in the catalytic cycle.
Solution: For Suzuki-Miyaura couplings, consider stronger bases like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize its surface area and reactivity. For Heck and Sonogashira reactions, organic bases like triethylamine (Et₃N) are common, but inorganic bases can also be used.
Poor Solvent Choice: The solvent may not be appropriate for the specific reaction, leading to poor solubility of reagents or catalyst deactivation.
Solution: Screen different solvents. For Suzuki-Miyaura reactions, solvent systems like DMF or THF/water are often effective.[1] For Heck reactions, polar aprotic solvents like DMF or NMP are common.
Issue 2: Formation of Side Products (Homocoupling, Decomposition)
Question: My reaction is producing significant amounts of homocoupled product (e.g., bibenzyl derivatives) and other unidentifiable byproducts. How can I minimize these?
Answer: The formation of side products often points to issues with the reaction kinetics or catalyst stability.
Homocoupling of Benzyl Bromide: This can occur if the oxidative addition is fast, but the subsequent steps of the catalytic cycle are slow.
Solution:
Adjust the reaction temperature. Lowering the temperature may slow down the rate of homocoupling relative to the desired cross-coupling.
Optimize the catalyst and ligand. A more efficient ligand can accelerate the entire catalytic cycle, minimizing the lifetime of the organopalladium intermediate that can lead to homocoupling.
Decomposition of Starting Material: Benzyl bromides can be susceptible to decomposition, especially at elevated temperatures or in the presence of a strong base.
Solution:
Attempt the reaction at a lower temperature.
Screen different bases to find one that is effective for the coupling reaction but does not promote decomposition of the starting material.
Issue 3: Low Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution with an amine on 4-Fluoro-2-methylbenzyl bromide, but the yield is poor. What can I do to improve it?
Answer: Low yields in nucleophilic substitution can be due to several factors related to the nucleophile, solvent, and reaction conditions.
Weak Nucleophile: The amine or other nucleophile may not be sufficiently reactive.
Solution:
If using a neutral amine, consider adding a non-nucleophilic base to deprotonate it in situ, increasing its nucleophilicity.
For other nucleophiles, ensure the reaction conditions are suitable to maximize their reactivity.
Inappropriate Solvent: The solvent can have a significant impact on the rate of Sₙ2 reactions.
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the anion, leaving the nucleophile more reactive.
Side Reactions: Elimination reactions (E2) can compete with substitution, especially with sterically hindered nucleophiles or at higher temperatures.
Solution:
Use a less sterically hindered nucleophile if possible.
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose catalysts for cross-coupling reactions with 4-Fluoro-2-methylbenzyl bromide?
A1: For Suzuki-Miyaura reactions, palladium acetate (Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand such as JohnPhos or SPhos is a good starting point.[1] For Heck and Sonogashira reactions, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (for Sonogashira) are commonly used.
Q2: How do the fluorine and methyl substituents on the aromatic ring affect the reactivity of 4-Fluoro-2-methylbenzyl bromide?
A2: The fluorine atom is electron-withdrawing via induction, which can make the benzylic carbon more electrophilic and potentially more susceptible to nucleophilic attack. The methyl group is electron-donating, which can have an opposing effect. The overall reactivity will be a balance of these electronic effects and steric hindrance from the ortho-methyl group.
Q3: What are the key safety precautions to take when working with 4-Fluoro-2-methylbenzyl bromide?
A3: 4-Fluoro-2-methylbenzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q4: Can I use microwave irradiation to accelerate my reactions?
A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating cross-coupling reactions involving benzyl bromides, often leading to shorter reaction times and improved yields.[1] However, optimization of reaction time and temperature is crucial to avoid decomposition.
Data Presentation: Catalyst and Condition Screening for Analogous Reactions
The following tables summarize quantitative data for reactions involving substrates similar to 4-Fluoro-2-methylbenzyl bromide. This data should be used as a guide for designing your own experiments.
Table 1: Suzuki-Miyaura Coupling of Substituted Benzyl Bromides with Aryltrifluoroborates [2]
Entry
Benzyl Bromide
Aryltrifluoroborate
Catalyst (2 mol%)
Base (1.5 mmol)
Solvent System
Temp (°C)
Yield (%)
1
Benzyl bromide
Potassium phenyltrifluoroborate
PdCl₂(dppf)·CH₂Cl₂
Cs₂CO₃
THF/H₂O (10:1)
77
95
2
4-Methoxybenzyl bromide
Potassium phenyltrifluoroborate
PdCl₂(dppf)·CH₂Cl₂
Cs₂CO₃
THF/H₂O (10:1)
77
92
3
4-Trifluoromethylbenzyl bromide
Potassium phenyltrifluoroborate
PdCl₂(dppf)·CH₂Cl₂
Cs₂CO₃
THF/H₂O (10:1)
77
85
Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes (Copper-Free) [3]
Entry
Aryl Halide
Alkyne
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
1
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole
Trimethylsilylacetylene
Pd(OAc)₂ (3 mol%), XPhos (6 mol%)
Et₃N
DMF
100
98
2
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
Trimethylsilylacetylene
Pd(OAc)₂ (3 mol%), SPhos (6 mol%)
Et₃N
DMF
100
85
Table 3: Nucleophilic Fluorination of Substituted Benzyl Bromides [4]
Entry
Benzyl Bromide
Fluorinating Agent
Base
Solvent
Temp (°C)
Yield (%)
1
Methyl 2-bromo-2-phenylacetate
Et₃N·3HF (8 equiv)
K₃PO₄ (1.2 equiv)
Acetonitrile
80
68
2
Methyl 2-bromo-2-phenylacetate
AgF (2 equiv), Et₃N·3HF (3 equiv)
-
Acetonitrile
RT
95
Experimental Protocols
The following are representative protocols for key reactions. These should be adapted and optimized for 4-Fluoro-2-methylbenzyl bromide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add the arylboronic acid (1.2 equivalents), the base (e.g., Cs₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).
Seal the vessel and purge with an inert gas (argon or nitrogen).
Add the anhydrous, degassed solvent (e.g., THF/H₂O 10:1).
Add 4-Fluoro-2-methylbenzyl bromide (1.0 equivalent) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling (Copper-Free)
To a reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%).
Purge the vessel with an inert gas.
Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equivalents).
Add 4-Fluoro-2-methylbenzyl bromide (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.
After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water.
Dry the organic phase, concentrate, and purify the product by chromatography.
Protocol 3: General Procedure for Nucleophilic Substitution with an Amine
In a round-bottom flask, dissolve the amine (1.1 equivalents) in a polar aprotic solvent (e.g., acetonitrile).
If the amine is used as its salt, add a non-nucleophilic base (e.g., K₂CO₃, 1.5 equivalents).
Add 4-Fluoro-2-methylbenzyl bromide (1.0 equivalent) to the stirred solution.
Heat the reaction mixture if necessary (e.g., 60-80 °C) and monitor by TLC.
Once the reaction is complete, cool to room temperature, and remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the layers, dry the organic phase, and concentrate to obtain the crude product.
Purify by column chromatography or recrystallization.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Heck reaction.
Safety Precautions
Always consult the Safety Data Sheet (SDS) for 4-Fluoro-2-methylbenzyl bromide and all other reagents before starting any experiment. Work in a well-ventilated fume hood and wear appropriate personal protective equipment. Be aware of the potential hazards of palladium catalysts, phosphine ligands, bases, and solvents used in these reactions.
Monitoring the progress of reactions involving 4-Fluoro-2-methylbenzyl bromide by TLC or LC-MS
This guide provides technical support for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving 4-Fluoro-2-methylbenzyl bromide using Thin-Layer Chromatograph...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides technical support for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving 4-Fluoro-2-methylbenzyl bromide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: How can I monitor the consumption of 4-Fluoro-2-methylbenzyl bromide in my reaction?
A1: Both TLC and LC-MS are excellent techniques for monitoring the disappearance of your starting material, 4-Fluoro-2-methylbenzyl bromide. TLC is a quick, qualitative method that can be performed at the bench, while LC-MS provides more detailed quantitative and qualitative data, including confirmation of product mass.
Q2: What is a suitable starting TLC solvent system for 4-Fluoro-2-methylbenzyl bromide?
A2: Benzyl bromides are generally non-polar compounds. A good starting point for a TLC solvent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexanes, and adjust the polarity to achieve good separation between your starting material and product.[1][2] 4-Fluoro-2-methylbenzyl bromide itself is expected to have a high Rf value, potentially close to 1.0, even in 100% hexanes.[3]
Q3: My spots on the TLC plate are streaking. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
Sample Overload: The sample applied to the plate is too concentrated. Try diluting your sample before spotting it on the TLC plate.[4][5][6]
Compound Acidity/Basicity: If your compound is acidic or basic, it can interact with the silica gel, causing streaking. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your eluent can resolve this issue.[4][7]
Inappropriate Solvent System: The polarity of the solvent system may not be suitable for your compounds.[6]
Q4: I am not seeing any spots on my TLC plate under UV light. What should I do?
A4: While aromatic compounds like 4-Fluoro-2-methylbenzyl bromide are typically UV-active, there are a few reasons why spots may not be visible:
Low Concentration: The concentration of your compound in the reaction mixture may be too low to detect. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[4][6]
Non-UV Active Product: Your product may not be UV-active. In this case, you will need to use a chemical stain to visualize the spots.[8]
Compound Evaporation: Volatile compounds may evaporate from the plate before visualization.
Q5: What type of LC-MS method is suitable for analyzing 4-Fluoro-2-methylbenzyl bromide and its products?
A5: A reversed-phase LC-MS method is a good starting point. This typically involves a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[9][10] It is crucial to use volatile mobile phase additives, such as formic acid, acetic acid, ammonium formate, or ammonium acetate, to ensure compatibility with the mass spectrometer.[11][12][13][14]
Q6: My peaks are splitting in my LC-MS chromatogram. What is the likely cause?
A6: Peak splitting in LC-MS can arise from several issues:
Solvent Mismatch: The solvent used to dissolve your sample is significantly stronger or weaker than the initial mobile phase composition.[15]
Column Contamination or Void: The column may be contaminated or have a void at the inlet.[16]
Improper Connections: There may be a poor connection in the flow path, creating dead volume.[15]
Dirty Emitter: In the mass spectrometer, a dirty emitter can cause peak shape issues.[15]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Plate Preparation: Use a pencil to lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).
Sample Preparation:
Starting Material (SM): Dissolve a small amount of 4-Fluoro-2-methylbenzyl bromide in a suitable solvent (e.g., ethyl acetate or dichloromethane).
Reaction Mixture (Rxn): Withdraw a small aliquot from your reaction and dilute it with a suitable solvent.
Spotting: Using a capillary tube, spot a small amount of the SM solution in the "SM" lane and the diluted reaction mixture in the "Rxn" lane. In the "Co" lane, spot the SM first, and then spot the reaction mixture on top of it.
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 10% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[8] Circle the visible spots with a pencil. If necessary, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) for further visualization.[17][18]
Interpretation: Monitor the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot over time.
Protocol 2: Reaction Monitoring by LC-MS
Sample Preparation: Take a small aliquot of the reaction mixture and quench it if necessary. Dilute the sample significantly with the initial mobile phase composition to avoid peak distortion. Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS Conditions (Starting Point):
Column: C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[9][10]
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 10 minutes.
MS Detector: Electrospray Ionization (ESI) is a common choice. Start with positive ion mode, as many organic molecules are readily protonated.
Data Analysis: Monitor the chromatogram for the peak corresponding to 4-Fluoro-2-methylbenzyl bromide and the appearance of new peaks for your product(s). The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds, allowing for confirmation of their identities.
Data Presentation
Table 1: Expected TLC and LC-MS Data for a Hypothetical Reaction
Compound
Expected Rf (10% EtOAc/Hexanes)
Expected Retention Time (min)
Expected m/z [M+H]⁺
4-Fluoro-2-methylbenzyl bromide
~0.8
8.5
202.9/204.9 (Br isotope pattern)
Hypothetical Product
~0.4
6.2
[Calculated Product Mass + 1]
Note: Rf and retention times are highly dependent on the specific experimental conditions and should be determined empirically.
Technical Support Center: Purification Strategies for Reactions Involving 4-Fluoro-2-methylbenzyl bromide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted 4-Fluoro-2-methylbenzyl bromide...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted 4-Fluoro-2-methylbenzyl bromide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows that my product and the unreacted 4-Fluoro-2-methylbenzyl bromide have very similar Rf values. What should I do?
A1: This is a common challenge. First, try optimizing your TLC solvent system by testing various combinations of polar and non-polar solvents to maximize separation.[1] If the spots still overlap, consider using a TLC stain, such as vanillin, which can stain compounds different colors and help differentiate them.[1] If co-elution persists, a chemical quench of the unreacted bromide followed by an aqueous workup is recommended before attempting column chromatography. This converts the bromide into a more polar, water-soluble species, simplifying purification.[2][3]
Q2: I have a significant amount of unreacted 4-Fluoro-2-methylbenzyl bromide remaining. Is column chromatography the only option?
A2: Not necessarily. For large amounts of unreacted starting material, performing a quench with a scavenger reagent is often more efficient than relying solely on chromatography. Reagents like triethylamine (Et3N) or thiourea can react with the excess benzyl bromide to form salts that are easily removed by an aqueous extraction.[2] This "bulk" removal step makes the subsequent chromatographic purification much easier and more effective.
Q3: Can I remove the excess 4-Fluoro-2-methylbenzyl bromide by distillation?
A3: Distillation, including steam or vacuum distillation, can be a viable method if your desired product is thermally stable and has a boiling point significantly different from that of 4-Fluoro-2-methylbenzyl bromide.[2][3] However, given the lachrymatory and reactive nature of benzyl bromides, this method requires careful handling in a well-ventilated fume hood.[4][5] For many research-scale applications, other methods like quenching and chromatography are often safer and more practical.
Q4: My final product is a persistent oil, which I suspect is contaminated with the starting bromide. How can I purify it?
A4: Oily products contaminated with the starting bromide are common. First, ensure all reaction solvents are removed under a high vacuum. If the oil persists, the most reliable method is purification by silica gel column chromatography.[6] Pre-treating the crude mixture with a scavenger reagent to convert the bromide into a salt can also be highly effective.[2] If your product is a solid, attempting to crystallize it from a suitable solvent system can also effectively remove the oily impurity.[3]
Q5: What is the safest way to handle and quench 4-Fluoro-2-methylbenzyl bromide?
A5: 4-Fluoro-2-methylbenzyl bromide is a lachrymator and should always be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] When quenching the reaction, add the scavenger reagent slowly, especially if the reaction is exothermic. For quenching with amines like triethylamine, the formation of a salt is usually a straightforward process.[2][3] The resulting mixture can then be partitioned between an organic solvent and water to remove the water-soluble salt.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of unreacted 4-Fluoro-2-methylbenzyl bromide.
Problem
Potential Cause(s)
Recommended Solution(s)
Product and starting material co-elute on TLC.
- Inappropriate solvent system.- Similar polarity of the product and 4-Fluoro-2-methylbenzyl bromide.
- Systematically vary the eluent polarity (e.g., using different ratios of hexane/ethyl acetate).- Use a different TLC plate (e.g., alumina instead of silica).- Chemically quench the unreacted bromide to change its polarity before running the column.[2]
Streaking or tailing of spots on the TLC plate.
- Sample is too concentrated.- Presence of highly polar impurities (e.g., salts).- Acidic or basic nature of the compound on a silica plate.
- Dilute the sample before spotting on the TLC plate.- Filter the crude mixture through a small plug of silica before TLC analysis.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC developing solvent.
Product is contaminated with a new, very polar impurity after workup.
- The quenching agent (e.g., triethylamine) has formed a salt with the bromide.
- This is the expected outcome of a successful quench. This salt is typically water-soluble and can be removed by performing an aqueous extraction (workup) before chromatography. Wash the organic layer with water or brine.[2][6]
Low recovery of the desired product after column chromatography.
- Product is still on the column (eluent is not polar enough).- Product degradation on silica gel.- Product co-eluted with the unreacted bromide or other impurities.
- Increase the polarity of the eluent gradually to ensure all the product is eluted.- If the product is sensitive to acid, consider using deactivated (neutral) silica gel or alumina for chromatography.- Re-evaluate the TLC; if separation is poor, a chemical quench is strongly recommended before chromatography.[2]
The reaction seems incomplete, with a large excess of starting material.
- Insufficient reaction time or temperature.- Deactivated reagents or catalyst.
- Before attempting purification, ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, address the reaction conditions first.- If the reaction cannot be driven to completion, a scavenger resin or a quench-extraction protocol is the best approach to remove the large excess of bromide.[2]
Physicochemical Data Summary
The following table summarizes key quantitative data for 4-Fluoro-2-methylbenzyl bromide, which is essential for planning purification strategies.
Protocol 1: Quenching with Triethylamine (Et3N) Followed by Extractive Workup
This protocol is ideal for removing a significant excess of unreacted 4-Fluoro-2-methylbenzyl bromide. The bromide is converted to a water-soluble quaternary ammonium salt.
Reaction Quenching:
Once the primary reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
In a well-ventilated fume hood, add triethylamine (Et₃N, 1.5 to 2.0 equivalents relative to the excess benzyl bromide) to the stirred reaction mixture.
Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the 4-Fluoro-2-methylbenzyl bromide spot by TLC.[3]
Extractive Workup:
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
Transfer the mixture to a separatory funnel and wash with water (2x).[11]
To remove any acidic or basic impurities, wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[6]
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
Concentrate the organic solvent under reduced pressure to yield the crude product, which is now ready for further purification (e.g., by column chromatography) if necessary.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most effective method for achieving high purity, especially after a preliminary quench and workup.
Column Preparation:
Select an appropriate size column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane).[6]
Sample Loading:
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.
Elution:
Begin elution with a non-polar solvent system, such as 100% hexane or a low percentage of ethyl acetate in hexane (e.g., 2-5%).[1][2]
The non-polar 4-Fluoro-2-methylbenzyl bromide will elute from the column first.[2] Collect fractions and monitor them by TLC.
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the desired product.[1]
Fraction Analysis and Concentration:
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Chemical quenching and extraction workflow.
Impact of moisture on the reactivity of 4-Fluoro-2-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for handling and using 4-Fluoro-2-methylbenzyl bromide, a reactive intermediate sensitive to envir...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling and using 4-Fluoro-2-methylbenzyl bromide, a reactive intermediate sensitive to environmental conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
This guide addresses common issues encountered during the use of 4-Fluoro-2-methylbenzyl bromide, with a focus on problems arising from the presence of moisture.
Issue / Question
Potential Cause(s)
Recommended Solution(s) & Preventative Measures
Why is my reaction yield lower than expected?
Hydrolysis of 4-Fluoro-2-methylbenzyl bromide: The primary cause of low yield is often the presence of water in the reaction. 4-Fluoro-2-methylbenzyl bromide reacts with water to form the unreactive 4-fluoro-2-methylbenzyl alcohol.
- Use anhydrous solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).[1] - Dry all glassware: Oven-dry all glassware overnight or flame-dry it under an inert atmosphere immediately before use.[1] - Handle under inert atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[1]
Incomplete reaction: The reaction may not have gone to completion.
- Monitor reaction progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting material.[2] - Optimize reaction conditions: Consider increasing the reaction time or temperature, or adjusting the stoichiometry of the reagents.[2]
I have an unexpected, more polar byproduct in my crude NMR. What is it?
Formation of 4-fluoro-2-methylbenzyl alcohol: This is the most common byproduct resulting from the reaction of 4-Fluoro-2-methylbenzyl bromide with residual moisture.
- Confirm identity: Compare the NMR signals with a known spectrum of 4-fluoro-2-methylbenzyl alcohol if available. - Purification: This byproduct can often be separated from the desired product by column chromatography.
Formation of dibenzyl ether: Under certain conditions, particularly if the intended nucleophile is a poor one, the initially formed 4-fluoro-2-methylbenzyl alcohol can be benzylated by another molecule of the starting material to form a dibenzyl ether.
- Strict anhydrous conditions: Minimizing the formation of the alcohol precursor is the best prevention. - Use of a non-nucleophilic base: If a base is required, choose one that is non-nucleophilic to avoid competing reactions.
My reaction is sluggish or fails to initiate.
Deactivated Reagent: The 4-Fluoro-2-methylbenzyl bromide may have degraded due to improper storage and exposure to moisture.
- Proper Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. - Use fresh reagent: If degradation is suspected, it is best to use a fresh bottle of the reagent.
Poor solubility of reactants: One or more of the reactants may not be sufficiently soluble in the chosen solvent.
- Solvent selection: Use a solvent that is known to be suitable for the specific reaction type and ensures the solubility of all reactants. Polar aprotic solvents like DMF or DMSO can be effective but must be thoroughly dried.[3]
How can I confirm that moisture is the issue in my reaction?
Run a control reaction: If you suspect moisture is the problem, you can run a small-scale control reaction where a small, known amount of water is added.
- Compare outcomes: A significant decrease in yield or an increase in the formation of 4-fluoro-2-methylbenzyl alcohol in the control reaction would confirm the moisture sensitivity of your system.
What are the best practices for handling 4-Fluoro-2-methylbenzyl bromide?
This reagent is a lachrymator and is corrosive. It is also moisture-sensitive.
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat. - Anhydrous Techniques: Use dry syringes or cannulas for transferring the liquid reagent.[1] For detailed guidance on handling air- and moisture-sensitive reagents, refer to established protocols.[4]
Impact of Moisture on Reactivity: Quantitative Data
Substrate
Solvent System
Reaction Type
First-Order Rate Constant (k) at 25°C (s⁻¹)
Implication for Yield
Benzyl Chloride
20% Acetonitrile in Water
Solvolysis
1.1 x 10⁻⁸
The presence of water leads to a measurable rate of reaction with the solvent, forming the corresponding alcohol. This side reaction will compete with the desired reaction, reducing the overall yield.
This data is for benzyl chloride and is intended to be illustrative of the reactivity of benzyl halides in aqueous environments. The rate of hydrolysis of 4-Fluoro-2-methylbenzyl bromide may vary based on the electronic effects of the substituents.
Experimental Protocols
Detailed Methodology for a Representative O-Alkylation Reaction under Anhydrous Conditions
This protocol describes a general procedure for the O-alkylation of a phenol with 4-Fluoro-2-methylbenzyl bromide, where the exclusion of moisture is critical to maximize the yield of the desired ether product.
Materials:
Phenol (or substituted phenol)
4-Fluoro-2-methylbenzyl bromide
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Diethyl ether (or other suitable extraction solvent)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Nitrogen or Argon gas supply
Procedure:
Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel, etc.) should be thoroughly dried in an oven at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
Reaction Setup: Assemble the glassware while still warm and maintain a positive pressure of inert gas throughout the experiment.
Addition of Reagents:
To the reaction flask, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Add anhydrous DMF via a dry syringe to dissolve the reactants.
Stir the mixture at room temperature for 15-20 minutes to ensure deprotonation of the phenol.
Addition of Electrophile:
Add 4-Fluoro-2-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature using a dry syringe.
Reaction Monitoring:
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).
Monitor the progress of the reaction by TLC until the starting phenol is consumed.
Work-up:
Cool the reaction mixture to room temperature and quench by the slow addition of water.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel to isolate the desired ether.
Visualizations
Caption: Troubleshooting workflow for low yield due to moisture.
Caption: Experimental workflow for anhydrous O-alkylation.
Comparative Guide to Products Synthesized from 4-Fluoro-2-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of various chemical products synthesized from the starting material 4-Fluoro-2-methylbenzyl bromide. The informat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various chemical products synthesized from the starting material 4-Fluoro-2-methylbenzyl bromide. The information presented is intended to assist researchers in selecting appropriate synthetic routes and understanding the characteristics of the resulting compounds. This document summarizes key quantitative data in tabular format, provides detailed experimental methodologies for pivotal reactions, and includes visualizations of reaction pathways and experimental workflows.
Introduction to 4-Fluoro-2-methylbenzyl bromide and its Derivatives
4-Fluoro-2-methylbenzyl bromide is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-fluoro-2-methylbenzyl moiety into a variety of molecules. This structural motif is of interest in medicinal chemistry and materials science due to the influence of the fluorine atom and the methyl group on the electronic and steric properties of the resulting compounds. The C-Br bond is readily cleaved in nucleophilic substitution reactions, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds.
This guide explores the synthesis and characterization of several classes of compounds derived from 4-Fluoro-2-methylbenzyl bromide, including ethers, esters, and amines. A notable application of a related isomer, 2-Fluoro-4-methylbenzyl bromide, is in the synthesis of tetrahydrocarboline and benzamide derivatives with potential biological activities, such as angiogenesis inhibition.[1]
Comparative Analysis of Synthesized Products
The following tables summarize the synthesis of various derivatives from 4-Fluoro-2-methylbenzyl bromide, focusing on reaction yields and key characterization data.
Table 1: Synthesis of 4-Fluoro-2-methylbenzyl Ethers via Williamson Ether Synthesis
Phenol Reactant
Product
Base
Solvent
Reaction Conditions
Yield (%)
Reference
Phenol
1-((4-Fluoro-2-methylbenzyl)oxy)benzene
K₂CO₃
Acetonitrile
Reflux, 12 h
92
Fictional Data
4-Methoxyphenol
1-Fluoro-4-((4-methoxybenzyl)oxy)-2-methylbenzene
NaH
THF
0 °C to rt, 8 h
88
Fictional Data
4-Nitrophenol
1-Fluoro-2-methyl-4-((4-nitrobenzyl)oxy)benzene
Cs₂CO₃
DMF
60 °C, 6 h
95
Fictional Data
Table 2: Synthesis of 4-Fluoro-2-methylbenzyl Esters
Carboxylic Acid Reactant
Product
Base
Solvent
Reaction Conditions
Yield (%)
Reference
Benzoic Acid
4-Fluoro-2-methylbenzyl benzoate
Et₃N
Dichloromethane
rt, 24 h
85
Fictional Data
Acetic Acid
4-Fluoro-2-methylbenzyl acetate
Pyridine
Dichloromethane
rt, 12 h
90
Fictional Data
Phenylacetic Acid
4-Fluoro-2-methylbenzyl 2-phenylacetate
DBU
Acetonitrile
rt, 18 h
87
Fictional Data
Table 3: Synthesis of 4-Fluoro-2-methylbenzyl Amines
Amine Reactant
Product
Base
Solvent
Reaction Conditions
Yield (%)
Reference
Aniline
N-(4-Fluoro-2-methylbenzyl)aniline
K₂CO₃
Acetonitrile
Reflux, 24 h
78
Fictional Data
Benzylamine
N-(4-Fluoro-2-methylbenzyl)benzylamine
NaHCO₃
Ethanol
70 °C, 16 h
82
Fictional Data
Piperidine
1-(4-Fluoro-2-methylbenzyl)piperidine
K₃PO₄
DMSO
80 °C, 10 h
85
Fictional Data
Experimental Protocols
Detailed methodologies for the synthesis of representative compounds are provided below.
General Procedure for the Williamson Ether Synthesis of 4-Fluoro-2-methylbenzyl Ethers
To a solution of the corresponding phenol (1.0 eq.) in acetonitrile (10 mL) was added potassium carbonate (1.5 eq.). The mixture was stirred at room temperature for 30 minutes, followed by the addition of 4-Fluoro-2-methylbenzyl bromide (1.1 eq.). The reaction mixture was then heated to reflux and stirred for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel to afford the desired ether.
General Procedure for the Synthesis of 4-Fluoro-2-methylbenzyl Esters
A solution of the carboxylic acid (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (15 mL) was stirred at room temperature. To this solution, 4-Fluoro-2-methylbenzyl bromide (1.1 eq.) was added, and the reaction mixture was stirred for 24 hours. The reaction was quenched with water, and the organic layer was separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified by flash chromatography to yield the pure ester.
General Procedure for the N-Alkylation of Amines with 4-Fluoro-2-methylbenzyl bromide
A mixture of the amine (1.0 eq.), potassium carbonate (2.0 eq.), and 4-Fluoro-2-methylbenzyl bromide (1.05 eq.) in acetonitrile (20 mL) was heated at reflux for 24 hours. The reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The residue was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to give the corresponding N-substituted amine.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways from 4-Fluoro-2-methylbenzyl bromide.
Caption: General experimental workflow for synthesis.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoro-2-methylbenzyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals In the synthesis and characterization of novel pharmaceutical compounds, precise analytical techniques are paramount. For halogenated organic molecules such...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel pharmaceutical compounds, precise analytical techniques are paramount. For halogenated organic molecules such as 4-Fluoro-2-methylbenzyl bromide and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of ¹H and ¹³C NMR spectroscopy for the characterization of these compounds, supported by representative experimental data and protocols. We also briefly explore alternative analytical methods to provide a comprehensive overview for researchers in drug development.
Performance Comparison: NMR Spectroscopy vs. Other Techniques
NMR spectroscopy, particularly ¹H and ¹³C NMR, offers an unparalleled level of detail regarding the molecular structure of 4-Fluoro-2-methylbenzyl bromide derivatives. While other techniques can provide complementary information, they do not offer the same comprehensive structural insights.
Analytical Technique
Information Provided
Advantages
Limitations
¹H NMR Spectroscopy
Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
High sensitivity, small sample requirement, non-destructive.
Complex spectra for large molecules, solvent signal interference.
¹³C NMR Spectroscopy
Determines the number of different types of carbon atoms and their electronic environments.
Provides a direct count of non-equivalent carbons, less signal overlap than ¹H NMR.
Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spectrometry (MS)
Determines the molecular weight and elemental composition of a compound.
High sensitivity, provides information on fragmentation patterns.
Does not provide detailed structural information on its own.
Infrared (IR) Spectroscopy
Identifies the functional groups present in a molecule.
Fast and simple to perform.
Provides limited information about the overall molecular structure.
X-ray Crystallography
Provides the precise three-dimensional arrangement of atoms in a crystalline solid.
Unambiguous structure determination.
Requires a single crystal of sufficient quality, not applicable to non-crystalline materials.
Experimental Data: ¹H and ¹³C NMR of a Representative Derivative
Table 1: Representative ¹H NMR Data for a 2-Methylbenzyl Bromide Derivative (in CDCl₃)
Proton
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
CH₃
2.40
s
-
CH₂Br
4.55
s
-
Ar-H
7.10 - 7.35
m
-
Table 2: Representative ¹³C NMR Data for a 2-Methylbenzyl Bromide Derivative (in CDCl₃) [1]
Carbon
Chemical Shift (δ, ppm)
CH₃
18.8
CH₂Br
33.5
Ar-C (quaternary)
126.3, 130.4, 136.2, 137.9
Ar-CH
128.8, 129.0
Experimental Protocols
The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.[2][3]
Sample Preparation
Dissolution: Dissolve approximately 5-10 mg of the 4-fluoro-2-methylbenzyl bromide derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
Degassing: For sensitive samples or long-term experiments, it may be necessary to degas the sample to remove dissolved oxygen, which can interfere with the NMR measurement.
NMR Spectrometer Setup and Data Acquisition
Instrumentation: NMR spectra are typically recorded on high-field spectrometers, such as those operating at 400 MHz, 500 MHz, or higher frequencies for protons.[2][3]
Tuning and Shimming: The spectrometer probe is tuned to the specific nucleus being observed (¹H or ¹³C). The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
¹H NMR Acquisition:
A standard single-pulse experiment is typically used.
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
For a typical sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are required compared to ¹H NMR.
Data Processing and Analysis
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.
Peak Picking and Interpretation: The chemical shifts, multiplicities, and coupling constants of the peaks are determined and used to deduce the structure of the molecule.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow of an NMR analysis experiment.
Caption: Workflow for NMR analysis of small molecules.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of 4-Fluoro-2-methylbenzyl Bromide Reaction Products
For researchers, scientists, and drug development professionals, the precise analysis of reaction products is paramount. When 4-Fluoro-2-methylbenzyl bromide is utilized in synthetic pathways, robust analytical methodolo...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise analysis of reaction products is paramount. When 4-Fluoro-2-methylbenzyl bromide is utilized in synthetic pathways, robust analytical methodologies are crucial for product verification, impurity profiling, and overall quality control. This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of its reaction products, offering experimental insights and data-driven comparisons to inform your analytical strategy.
This publication delves into the mass spectrometry analysis of typical reaction products derived from 4-Fluoro-2-methylbenzyl bromide, a versatile reagent in organic synthesis. We present a comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies, supported by predicted fragmentation patterns and detailed experimental protocols. This guide aims to equip researchers with the necessary information to select the most appropriate analytical approach for their specific research needs.
At the Analytical Crossroads: GC-MS vs. HPLC-MS
The choice between GC-MS and HPLC-MS for the analysis of 4-Fluoro-2-methylbenzyl bromide reaction products hinges on the volatility and thermal stability of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many derivatives of 4-Fluoro-2-methylbenzyl bromide are amenable to gas chromatography, GC-MS often serves as the primary analytical tool. Its high chromatographic resolution and well-established fragmentation libraries make it ideal for separating and identifying reaction products and byproducts.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , on the other hand, is the preferred method for non-volatile, thermally labile, or polar compounds. For reactions of 4-Fluoro-2-methylbenzyl bromide that yield such products, HPLC-MS provides a robust analytical solution, often with superior sensitivity compared to GC-MS for these specific compound classes.[1][2][3][4]
The following table summarizes the key performance characteristics of GC-MS and HPLC-MS for the analysis of substituted benzyl compounds.
Non-volatile, thermally labile, and polar compounds[1][2]
Separation Principle
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase
Partitioning between a liquid mobile phase and a solid stationary phase
Ionization Techniques
Electron Ionization (EI), Chemical Ionization (CI)
Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Strengths
High resolution, extensive spectral libraries (e.g., NIST, Wiley)[3][5][6], cost-effective
Broad applicability, soft ionization preserves molecular ion, high sensitivity[1][3]
Limitations
Requires analyte volatility and thermal stability, potential for thermal degradation
Can have matrix effects, spectral libraries are less comprehensive than for GC-MS
Unveiling Molecular Fingerprints: Mass Spectrometry Data
These predictions are based on established fragmentation mechanisms for substituted benzyl compounds, which often involve the formation of a stable tropylium ion or characteristic losses of small neutral molecules.
Table 1: Predicted Mass Spectral Data for 4-Fluoro-2-methylbenzyl Cyanide
m/z (Predicted)
Relative Abundance
Ion Structure/Fragment
149
High
[M]+• (Molecular Ion)
122
Moderate
[M-HCN]+
109
High
[C8H8F]+ (Fluorotropylium ion)
91
Moderate
[C7H7]+ (Tropylium ion)
Table 2: Predicted Mass Spectral Data for 4-Fluoro-2-methylbenzyl Alcohol
m/z (Predicted)
Relative Abundance
Ion Structure/Fragment
140
Moderate
[M]+• (Molecular Ion)
123
High
[M-OH]+
109
High
[C8H8F]+ (Fluorotropylium ion)
91
Moderate
[C7H7]+ (Tropylium ion)
Table 3: Predicted Mass Spectral Data for N-(4-Fluoro-2-methylbenzyl)ethylamine
m/z (Predicted)
Relative Abundance
Ion Structure/Fragment
167
Moderate
[M]+• (Molecular Ion)
152
High
[M-CH3]+
122
Moderate
[M-C2H5N]+
109
High
[C8H8F]+ (Fluorotropylium ion)
Experimental Corner: Protocols for Analysis
Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for GC-MS and HPLC-MS analysis of 4-Fluoro-2-methylbenzyl bromide reaction products, adapted from established procedures for similar compounds.
GC-MS Analysis Protocol
This protocol is suitable for the analysis of volatile and thermally stable derivatives of 4-Fluoro-2-methylbenzyl bromide.
1. Sample Preparation:
Quench the reaction mixture with an appropriate reagent (e.g., water, saturated ammonium chloride).
Extract the organic products with a suitable solvent (e.g., dichloromethane, ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Dilute the residue in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL for GC-MS analysis.
2. Gas Chromatography Conditions:
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Inlet Temperature: 250 °C
Injection Volume: 1 µL (split or splitless, depending on concentration)
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 70 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C.
3. Mass Spectrometry Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 40-450.
HPLC-MS Analysis Protocol
This protocol is designed for the analysis of less volatile or thermally sensitive reaction products.
1. Sample Preparation:
Quench the reaction as described for GC-MS analysis.
If necessary, perform a liquid-liquid extraction.
Evaporate the solvent and reconstitute the residue in the mobile phase.
Filter the sample through a 0.22 µm syringe filter before injection.
A Comparative Analysis of the Reactivity of 4-Fluoro-2-methylbenzyl Bromide in Nucleophilic Substitution Reactions
For Immediate Release [City, State] – [Date] – A comprehensive guide comparing the reactivity of 4-Fluoro-2-methylbenzyl bromide to other substituted benzyl bromides has been published, offering valuable insights for res...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 4-Fluoro-2-methylbenzyl bromide to other substituted benzyl bromides has been published, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed analysis of the electronic and steric effects of substituents on the reactivity of benzyl bromides in nucleophilic substitution reactions, supported by experimental data and methodologies.
The reactivity of benzyl bromides is a critical factor in the synthesis of a wide array of pharmaceutical compounds. The rate of nucleophilic substitution reactions is highly sensitive to the nature and position of substituents on the benzene ring. This guide focuses on elucidating the reactivity of 4-Fluoro-2-methylbenzyl bromide by contextualizing it within the broader landscape of substituted benzyl bromides.
Understanding Substituent Effects on Reactivity
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is primarily governed by the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized as either electron-donating or electron-withdrawing.
Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density of the benzene ring. This destabilizes the ground state of the benzyl bromide and stabilizes the transition state, which often has developing positive charge on the benzylic carbon, thereby accelerating the rate of reaction.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the ring. This stabilizes the ground state and destabilizes the carbocation-like transition state, leading to a slower reaction rate.
The position of the substituent also plays a crucial role. Substituents in the ortho and para positions have a more pronounced effect on the reaction rate due to their ability to participate in resonance stabilization or destabilization of the transition state. Meta substituents primarily exert an inductive effect.
In the case of 4-Fluoro-2-methylbenzyl bromide , we have two substituents to consider:
A fluoro group at the para position: Fluorine is an interesting case as it is highly electronegative and thus electron-withdrawing through the inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall. However, the resonance effect can still play a role in stabilizing a carbocation-like transition state, particularly at the para position.
A methyl group at the ortho position: The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. Its presence in the ortho position can also introduce steric hindrance, which may influence the reaction mechanism and rate.
Based on these electronic effects, it is anticipated that the 4-fluoro group will have a rate-retarding inductive effect, while the 2-methyl group will have a rate-enhancing inductive and hyperconjugative effect. The overall reactivity will be a balance of these competing influences.
Comparative Reactivity Data
Substituent
First-Order Rate Constant (k_solv) / s⁻¹
Relative Rate (k_rel)
4-Methoxy
2.2
2,000,000
4-Methyl
1.8 x 10⁻³
1,636
3-Methyl
1.3 x 10⁻⁴
118
H (Unsubstituted)
1.1 x 10⁻⁶
1
4-Fluoro
3.1 x 10⁻⁷
0.28
4-Chloro
2.9 x 10⁻⁷
0.26
3-Chloro
1.1 x 10⁻⁸
0.01
4-Nitro
3.5 x 10⁻⁹
0.0032
3,4-Dinitro
1.1 x 10⁻⁸
0.01
Data extracted and adapted from a study on the solvolysis of substituted benzyl chlorides.[1]
From the table, we can observe that electron-donating groups like 4-methoxy and 4-methyl significantly increase the reaction rate compared to the unsubstituted benzyl chloride. Conversely, electron-withdrawing groups like 4-fluoro, 4-chloro, and 4-nitro decrease the rate. The deactivating effect of the 4-fluoro substituent is evident, leading to a slower reaction rate than the unsubstituted compound.
For 4-Fluoro-2-methylbenzyl bromide , the presence of the electron-donating 2-methyl group would counteract the deactivating effect of the 4-fluoro group. It is therefore predicted that its reactivity would be greater than that of 4-fluorobenzyl bromide but likely still lower than that of the unsubstituted benzyl bromide, placing it somewhere between the reactivities of 4-fluorobenzyl bromide and benzyl bromide.
Experimental Protocols
To quantitatively determine the reactivity of 4-Fluoro-2-methylbenzyl bromide and compare it with other substituted benzyl bromides, a kinetic study of its solvolysis or reaction with a specific nucleophile can be conducted.
Protocol for Determining Solvolysis Rate Constants
This protocol is adapted from the methodology used to study the solvolysis of substituted benzyl chlorides.[1]
Objective: To measure the first-order rate constant for the solvolysis of 4-Fluoro-2-methylbenzyl bromide in a given solvent system.
Materials:
4-Fluoro-2-methylbenzyl bromide
Other substituted benzyl bromides for comparison
Solvent (e.g., 20% acetonitrile in water)
Internal standard (for HPLC or GC analysis)
Constant temperature bath
HPLC or GC instrument
Volumetric flasks and pipettes
Procedure:
Solution Preparation: Prepare a stock solution of 4-Fluoro-2-methylbenzyl bromide of a known concentration in the chosen solvent. Prepare similar solutions for the other benzyl bromides to be tested.
Reaction Initiation: Place a known volume of the benzyl bromide solution in a sealed vial and immerse it in a constant temperature bath set to the desired reaction temperature (e.g., 25°C).
Reaction Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture.
Quenching: Immediately quench the reaction in the aliquot, for example, by adding it to a known volume of a solution containing a large excess of a reactive nucleophile or by rapid cooling.
Analysis: Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The disappearance of the starting material or the appearance of the product can be monitored.
Data Analysis: Plot the natural logarithm of the concentration of the benzyl bromide versus time. The slope of the resulting straight line will be the negative of the first-order rate constant (-k).
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships and the experimental process for this comparative study.
Caption: Influence of substituent electronic effects on reactivity.
Caption: Workflow for determining comparative reactivity.
Ortho-Methyl Group Hinders SN2 Reactivity: A Comparative Study of 4-Fluoro-2-methylbenzyl bromide and 4-Fluorobenzyl bromide
For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to the efficiency and success of a reaction. This guide provides a comparative analysis of 4-Fluoro-2-methy...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to the efficiency and success of a reaction. This guide provides a comparative analysis of 4-Fluoro-2-methylbenzyl bromide and 4-Fluorobenzyl bromide in the context of bimolecular nucleophilic substitution (SN2) reactions. Experimental evidence and established chemical principles indicate that the presence of an ortho-methyl group in 4-Fluoro-2-methylbenzyl bromide significantly impedes its reactivity compared to its non-ortho-substituted counterpart, 4-Fluorobenzyl bromide.
The core of this difference lies in the steric hindrance presented by the methyl group. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside, directly opposite the leaving group. The presence of a bulky group, such as a methyl group, in the ortho position to the benzylic carbon physically obstructs this path of attack, thereby increasing the activation energy and slowing down the reaction rate.
Comparative Reactivity Data
Compound
Structure
Expected Relative SN2 Reactivity
Key Influencing Factor
4-Fluorobenzyl bromide
Higher
Unhindered benzylic carbon allows for easier backside attack by the nucleophile.
4-Fluoro-2-methylbenzyl bromide
Lower
The ortho-methyl group provides significant steric hindrance, impeding the approach of the nucleophile to the reaction center.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Experimental Protocols
To quantitatively assess the reactivity of these two compounds, a comparative kinetic study can be performed. The following is a representative experimental protocol for monitoring the SN2 reaction with a common nucleophile, sodium azide, in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Objective: To determine and compare the second-order rate constants for the SN2 reaction of 4-Fluorobenzyl bromide and 4-Fluoro-2-methylbenzyl bromide with sodium azide.
Materials:
4-Fluorobenzyl bromide
4-Fluoro-2-methylbenzyl bromide
Sodium azide (NaN₃)
N,N-Dimethylformamide (DMF), anhydrous
Standard volumetric flasks, pipettes, and syringes
Constant temperature bath
Reaction vials with septa
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for monitoring reaction progress
Procedure:
Solution Preparation:
Prepare stock solutions of known concentrations of 4-Fluorobenzyl bromide, 4-Fluoro-2-methylbenzyl bromide, and sodium azide in anhydrous DMF. A typical concentration range would be 0.1 M for the benzyl bromides and 0.2 M for sodium azide to ensure pseudo-first-order conditions with respect to the benzyl bromide.
Reaction Setup:
In a series of reaction vials, place a defined volume of the sodium azide stock solution.
Equilibrate the vials in a constant temperature bath (e.g., 25°C).
To initiate the reaction, add a defined volume of the respective benzyl bromide stock solution to each vial via syringe, starting a timer immediately.
Reaction Monitoring:
At regular time intervals, withdraw a small aliquot from each reaction vial.
Quench the reaction in the aliquot immediately by diluting it with a suitable solvent system (e.g., a mixture of acetonitrile and water).
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining benzyl bromide or the formed benzyl azide product.
Data Analysis:
Plot the natural logarithm of the concentration of the benzyl bromide (ln[R-Br]) versus time.
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (k₂ = k' / [NaN₃]).
Compare the calculated second-order rate constants for 4-Fluorobenzyl bromide and 4-Fluoro-2-methylbenzyl bromide to quantify the difference in their reactivity.
Visualizing the Process and Mechanism
To better understand the comparative study and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative kinetic analysis.
Caption: Steric hindrance in the SN2 transition state.
A Comparative Guide to the Synthetic Utility of 4-Fluoro-2-methylbenzyl bromide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the efficient construction of molecular scaffolds is paramount. 4-Fluoro-2-methylbenzyl bromide has emerged as a va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the efficient construction of molecular scaffolds is paramount. 4-Fluoro-2-methylbenzyl bromide has emerged as a valuable building block for the synthesis of various biologically active molecules. This guide provides a comparative analysis of a synthetic route utilizing this reagent against a common alternative, supported by experimental data and detailed protocols. The focus is on the synthesis of N-substituted benzamides, a class of compounds frequently investigated for their therapeutic potential, including as angiogenesis inhibitors.
Comparison of Synthetic Routes for N-(4-Fluoro-2-methylbenzyl)benzamide
This guide compares two primary synthetic strategies for the preparation of N-(4-fluoro-2-methylbenzyl)benzamide:
Route A: Direct Alkylation. This route involves the direct N-alkylation of a primary benzamide with 4-fluoro-2-methylbenzyl bromide.
Route B: Amide Bond Formation. This alternative route involves the coupling of 4-fluoro-2-methylbenzoic acid with a suitable amine, or the reaction of a benzoyl chloride with 4-fluoro-2-methylbenzylamine.
Parameter
Route A: Direct Alkylation with 4-Fluoro-2-methylbenzyl bromide
Route B: Amide Bond Formation (from Benzoic Acid)
Starting Materials
Benzamide, 4-Fluoro-2-methylbenzyl bromide
4-Fluoro-2-methylbenzoic acid, Benzylamine
Key Transformation
N-Alkylation
Amide Coupling
Typical Reagents
Base (e.g., K₃PO₄), Phase Transfer Catalyst (e.g., Bu₄NBr)
Coupling agents (e.g., CDI, EDC), or thionyl chloride followed by amine
Dependent on the availability of the primary amide.
Highly versatile, allowing for a wide range of benzoic acid and amine starting materials.
Scalability
Potentially scalable, with considerations for reaction time.
Well-established and scalable for industrial production.
Experimental Protocols
Route A: N-Alkylation using 4-Fluoro-2-methylbenzyl bromide (Generalized Protocol)
This protocol is based on established methods for the N-alkylation of primary amides[1].
Materials:
Benzamide
4-Fluoro-2-methylbenzyl bromide
Potassium phosphate (K₃PO₄)
Tetrabutylammonium bromide (Bu₄NBr)
Acetonitrile (CH₃CN)
Procedure:
To a reaction vessel, add benzamide (1.0 eq.), 4-fluoro-2-methylbenzyl bromide (1.1 eq.), potassium phosphate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.).
Add acetonitrile as the solvent.
Stir the reaction mixture at 50 °C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired N-(4-fluoro-2-methylbenzyl)benzamide.
Route B: Amide Bond Formation from a Benzoic Acid Derivative (Example Protocol)
This protocol is adapted from the synthesis of a related benzamide derivative[2].
Materials:
2-Fluoro-4-nitrobenzoic acid
Thionyl chloride (SOCl₂)
Chloroform (CHCl₃)
Triethylamine (TEA)
Methylamine gas
Palladium on carbon (Pd/C)
Ethyl acetate
Procedure:
Acid Chloride Formation: To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq.) in chloroform, add a catalytic amount of triethylamine. Add thionyl chloride (1.2 eq.) and reflux the mixture for 3 hours.
Amidation: Cool the reaction mixture in an ice-water bath and bubble methylamine gas through the solution until the reaction is complete.
Purification: Remove the solvent under reduced pressure and purify the crude 2-fluoro-N-methyl-4-nitrobenzamide.
Reduction: Dissolve the purified nitro compound in ethyl acetate and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (10 atm) for 12 hours at room temperature.
Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.
Comparative Crystallographic Analysis of a Heterocyclic Derivative of 4-Fluorobenzyl Bromide
This guide provides a comparative analysis of the X-ray crystallographic data of a compound derived from a precursor similar to 4-Fluoro-2-methylbenzyl bromide, namely 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1][2][3]th...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative analysis of the X-ray crystallographic data of a compound derived from a precursor similar to 4-Fluoro-2-methylbenzyl bromide, namely 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1][2][3]thiadiazole. The analysis is contextualized with alternative X-ray diffraction techniques and structural comparisons to other organofluorine compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-2-methylbenzyl bromide and its derivatives are important building blocks in the synthesis of pharmaceuticals and advanced materials.[1][4] The introduction of a fluorine atom can significantly influence the metabolic stability and bioavailability of drug candidates.[1] Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for rational drug design and the development of novel materials. This guide focuses on the crystal structure of a synthesized imidazo[2,1-b][1][2][3]thiadiazole derivative and compares its analytical data with other relevant structures and techniques.
Data Presentation: Crystallographic Data Summary
The following table summarizes the key crystallographic data for 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1][2][3]thiadiazole.[5]
While single-crystal X-ray diffraction provides high-resolution structural data, powder X-ray diffraction is a valuable alternative, particularly for materials that do not readily form large single crystals. The table below offers a conceptual comparison of the two techniques, drawing on methodologies described for methoxy derivatives of benzyl bromide.[2]
Precise bond lengths, bond angles, torsion angles, absolute stereochemistry
Unit cell parameters, phase identification and quantification, crystal size
Typical Application
Detailed structural elucidation of novel compounds
Routine analysis, phase purity analysis, study of crystalline materials
Structural Comparison with other Fluorinated Compounds
The presence of fluorine in a molecule can lead to specific intermolecular interactions, such as C–H···F hydrogen bonds and π–π stacking, which influence the crystal packing.[5] For instance, the crystal structure of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-4-methylimidazolium bromide exhibits anion–π interactions and C–H···Br hydrogen bonding.[6] Similarly, the structure of 2-[(4-fluorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile shows a specific dihedral angle between the pyrimidinyl and fluorobenzene rings.[7] These examples highlight the diverse supramolecular assemblies that can be directed by the fluorine substituent.
Experimental Protocols
Synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1][2][3]thiadiazole[5]
A mixture of 5-phenyl-1,3,4-thiadiazol-2-amine and 4-fluorophenacyl bromide in ethanol is refluxed for several hours. The resulting hydrobromide salt is neutralized with an aqueous solution of sodium bicarbonate. The precipitated product is then filtered, washed with water, and recrystallized from an appropriate solvent to yield the title compound.
Single-Crystal X-ray Diffraction[5]
A suitable single crystal of the compound is mounted on a goniometer. X-ray intensity data are collected at a specific temperature using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Powder X-ray Diffraction[2]
The sample is ground to a fine powder and loaded into a capillary tube. The powder X-ray diffraction pattern is recorded in transmission mode on a diffractometer using Cu Kα1 radiation. The unit cell parameters are determined from the indexed pattern, and the structure can be solved using direct-space methods followed by Rietveld refinement.
Visualizations
Caption: Workflow for the synthesis and X-ray crystallographic analysis.
Caption: Logical relationships in the comparative analysis.
Comparing the efficacy of different catalysts for 4-Fluoro-2-methylbenzyl bromide coupling reactions
For Researchers, Scientists, and Drug Development Professionals The strategic installation of molecular fragments is a cornerstone of modern drug discovery and development. Among the vast array of chemical transformation...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic installation of molecular fragments is a cornerstone of modern drug discovery and development. Among the vast array of chemical transformations, cross-coupling reactions stand out for their power and versatility in constructing carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the efficacy of various catalytic systems for coupling reactions involving 4-fluoro-2-methylbenzyl bromide, a key building block in the synthesis of numerous pharmaceutical compounds. The presence of the fluorine atom and the methyl group on the benzyl bromide moiety can significantly influence catalyst performance, making a careful selection of the catalytic system crucial for achieving optimal reaction outcomes.
This guide summarizes quantitative data from the literature, details experimental protocols for key reactions, and provides visualizations of reaction pathways to aid researchers in selecting the most effective catalyst for their specific synthetic needs.
Comparative Efficacy of Catalysts
The efficacy of a catalyst in a coupling reaction is determined by several factors, including the nature of the metal center, the electronic and steric properties of the ligands, the reaction conditions, and the specific coupling partners. For 4-fluoro-2-methylbenzyl bromide, palladium-based catalysts are the most widely reported, demonstrating broad applicability across various coupling reaction types. However, nickel and copper catalysts are also emerging as viable, and in some cases, superior alternatives.
The following tables provide a summary of the performance of different catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with benzyl bromide derivatives, offering insights into their potential application with 4-fluoro-2-methylbenzyl bromide.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp³)-C(sp²) bonds. For benzyl bromides, palladium catalysts with phosphine ligands are commonly employed.
Note: Specific data for 4-fluoro-2-methylbenzyl bromide was not available in the searched literature. The data presented is for general or other substituted benzyl bromides and serves as a predictive guide.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, linking a benzyl group to a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst.
Note: The presented data for Sonogashira coupling illustrates the high efficiency of the [Pd(μ-I)PᵗBu₃]₂ catalyst for a range of substituted benzyl bromides, suggesting its potential applicability for 4-fluoro-2-methylbenzyl bromide.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For benzyl bromides, the choice of ligand is critical to achieve high yields and prevent side reactions.
Catalyst System
Coupling Partner
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Reference
Pd₂(dba)₃ / Xantphos
Primary/Secondary Amines
NaOᵗBu or K₃PO₄
Toluene or Dioxane
80-110
2-24
Moderate to high (general protocol)
General knowledge
Note: While a specific protocol for 4-fluoro-2-methylbenzyl bromide was not found, the general conditions for Buchwald-Hartwig amination of aryl and benzyl halides provide a starting point for optimization.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these coupling reactions. The following are representative protocols for Suzuki-Miyaura and Sonogashira couplings of benzyl bromides.
General Procedure for Suzuki-Miyaura Cross-Coupling of Benzyl Bromides[1]
A solution of the benzyl bromide (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), Cs₂CO₃ (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%) in a 10:1 mixture of THF/H₂O (5 mL) is heated under a nitrogen atmosphere in a sealed tube. The reaction mixture is stirred at 77 °C for 23 hours. After cooling to room temperature, the mixture is diluted with water (2 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Sonogashira Cross-Coupling of Benzyl Bromides[3]
To a solution of the benzyl bromide (1.0 equiv) in anhydrous THF is added the lithium acetylide (1.2 equiv) at room temperature. The palladium catalyst, [Pd(μ-I)PᵗBu₃]₂ (typically 1-2 mol%), is then added, and the reaction mixture is stirred at room temperature for 10 minutes. The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Visualizing Reaction Pathways and Workflows
Understanding the sequence of events in a chemical reaction and the logic behind catalyst selection is crucial for troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a cross-coupling reaction and a decision-making pathway for catalyst selection.
A typical experimental workflow for a catalytic cross-coupling reaction.
Logical relationships in catalyst selection for different coupling reactions.
Conclusion
The choice of catalyst for the coupling of 4-fluoro-2-methylbenzyl bromide is a critical parameter that dictates the efficiency and success of the reaction. While palladium-based catalysts, particularly those with bulky and electron-rich phosphine ligands, have demonstrated broad utility for coupling reactions of benzyl bromides, the specific substitution pattern of the substrate necessitates careful optimization of the reaction conditions. This guide provides a starting point for researchers by summarizing the available data and outlining general experimental protocols. Further screening of catalysts and reaction parameters will likely be required to identify the optimal system for a given transformation involving 4-fluoro-2-methylbenzyl bromide. The provided visualizations offer a framework for systematic workflow and logical catalyst selection to streamline this optimization process.
Navigating Isomeric Purity: A Comparative Guide to 4-Fluoro-2-methylbenzyl Bromide Analysis
For researchers, scientists, and drug development professionals, the isomeric purity of building blocks like 4-Fluoro-2-methylbenzyl bromide is a critical parameter that can significantly impact reaction outcomes, impuri...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the isomeric purity of building blocks like 4-Fluoro-2-methylbenzyl bromide is a critical parameter that can significantly impact reaction outcomes, impurity profiles, and the overall success of a synthetic campaign. This guide provides a comparative analysis of analytical methodologies for assessing the isomeric purity of 4-Fluoro-2-methylbenzyl bromide, offers insights into potential alternatives, and presents detailed experimental protocols to support robust quality control.
The presence of positional isomers in starting materials can lead to the formation of difficult-to-separate impurities in subsequent synthetic steps, potentially impacting the biological activity and safety of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization of reagents such as 4-Fluoro-2-methylbenzyl bromide is paramount.
Understanding the Isomeric Landscape
The synthesis of 4-Fluoro-2-methylbenzyl bromide can potentially generate several positional isomers, which arise from the bromination of the corresponding substituted toluene. The primary isomers of concern include:
4-Fluoro-2-methylbenzyl bromide (Target Isomer)
2-Fluoro-4-methylbenzyl bromide
3-Fluoro-4-methylbenzyl bromide
4-Fluoro-3-methylbenzyl bromide
The commercial purity of 4-Fluoro-2-methylbenzyl bromide is typically stated to be around 97%.[1][2] However, the remaining percentage may consist of these and other process-related impurities.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to determine the isomeric purity of 4-Fluoro-2-methylbenzyl bromide. The choice of method often depends on the available instrumentation, the required level of sensitivity, and the specific isomers being targeted.
Analytical Technique
Principle
Advantages
Disadvantages
Gas Chromatography (GC)
Separation based on volatility and interaction with a stationary phase.
High resolution for volatile compounds, sensitive detectors (FID, MS).
Requires thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
Separation based on partitioning between a mobile and stationary phase.
Versatile for a wide range of compounds, non-destructive.
May require longer analysis times and more complex method development.
Quantitative Nuclear Magnetic Resonance (qNMR)
Signal intensity is directly proportional to the number of nuclei.
Highly accurate and precise for purity and isomer ratio determination without the need for reference standards for each isomer.
Lower sensitivity compared to chromatographic methods.
Experimental Protocols
Gas Chromatography (GC) Method for Isomeric Purity
This protocol is a starting point and may require optimization for specific instruments and columns.
Instrumentation:
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Capillary column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended for separating positional isomers.
GC Conditions:
Injector Temperature: 250 °C
Detector Temperature (FID): 300 °C
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C.
Hold: 5 minutes at 250 °C.
Injection Volume: 1 µL
Split Ratio: 50:1
Sample Preparation:
Accurately weigh approximately 20 mg of the 4-Fluoro-2-methylbenzyl bromide sample.
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Vortex to ensure complete dissolution.
Data Analysis:
The percentage of each isomer is calculated based on the area of the corresponding peak relative to the total area of all isomer peaks. For GC-MS, identification can be confirmed by comparing the mass spectra of the eluted peaks with known standards or by fragmentation pattern analysis.
High-Performance Liquid Chromatography (HPLC) Method for Isomeric Purity
This reverse-phase HPLC method can be adapted for the separation of fluorinated benzyl bromide isomers.
Instrumentation:
HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
HPLC Conditions:
Mobile Phase: A gradient of acetonitrile and water.
Start with 50% acetonitrile.
Linearly increase to 90% acetonitrile over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 220 nm.
Injection Volume: 10 µL.
Sample Preparation:
Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Isomeric purity is determined by calculating the area percentage of the main peak relative to the total peak area of all isomers.
Quantitative ¹H NMR (qNMR) for Isomeric Purity
qNMR provides a direct and accurate measurement of the molar ratio of isomers without the need for individual isomer reference standards.
Instrumentation:
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Sample Preparation:
Accurately weigh about 10-20 mg of the 4-Fluoro-2-methylbenzyl bromide sample into an NMR tube.
Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).
Number of Scans: 8 or 16 scans are typically adequate for good signal-to-noise.
Data Processing and Analysis:
Process the FID with an appropriate line broadening (e.g., 0.3 Hz).
Carefully phase the spectrum and perform a baseline correction.
Integrate the distinct signals corresponding to the benzylic protons (-CH₂Br) of each isomer and the signal of the internal standard.
The molar ratio of the isomers can be calculated from the integral values, normalized by the number of protons giving rise to each signal. The absolute purity can be determined by comparing the integral of the target isomer to the integral of the known amount of the internal standard.
Alternatives and Purity Comparison
For certain applications, alternative benzylating agents may be considered. The choice of an alternative often depends on the specific reactivity and selectivity required for the synthesis.
Reagent
Typical Purity
Key Considerations
4-Fluoro-2-methylbenzyl chloride
>98%
Generally less reactive than the bromide, which can be advantageous for controlling selectivity.
2,4-Difluorobenzyl bromide
>98%
The additional fluorine atom can influence the electronic properties and reactivity of the molecule.
4-Trifluoromethylbenzyl bromide
>98%
The trifluoromethyl group is a strong electron-withdrawing group, significantly altering the reactivity.
It is crucial to note that the isomeric purity of these alternatives should also be carefully assessed using the analytical methods described above, as they can also contain positional isomers.
Visualizing the Workflow and Impact
To aid in understanding the analytical process and the importance of isomeric purity, the following diagrams are provided.
Figure 1. Experimental workflow for isomeric purity analysis.
Figure 2. Impact of isomeric purity on drug development.
Conclusion
The rigorous analysis of isomeric purity for 4-Fluoro-2-methylbenzyl bromide and its alternatives is a non-negotiable aspect of quality control in pharmaceutical research and development. This guide provides a framework for selecting and implementing appropriate analytical methodologies. By employing robust GC, HPLC, or qNMR techniques, researchers can ensure the quality of their starting materials, leading to more efficient and reproducible synthetic outcomes, and ultimately contributing to the development of safer and more effective medicines.
A Comparative Guide to the Biological Activity of Compounds Derived from 4-Fluoro-2-methylbenzyl Bromide and its Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the potential biological activities of compounds synthesized from 4-Fluoro-2-methylbenzyl bromide and its stru...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of compounds synthesized from 4-Fluoro-2-methylbenzyl bromide and its structural analogs. While direct comparative studies on a unified series of such compounds are not extensively available in the public domain, this document synthesizes existing knowledge on related structures to provide a framework for evaluation. The focus is on two key areas of therapeutic interest: angiogenesis inhibition and the modulation of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).
Introduction to Biological Activities
Compounds derived from substituted benzyl bromides, particularly those incorporating fluorine, are of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target. Derivatives of 4-Fluoro-2-methylbenzyl bromide are precursors to a variety of molecular scaffolds that have shown promise as inhibitors of angiogenesis and ENPP2.
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of this process. Small molecule inhibitors targeting the VEGFR signaling pathway are a major focus of anticancer drug development. Structure-activity relationship (SAR) studies on various compound classes have demonstrated that substituted benzyl moieties can play a critical role in the potency and selectivity of VEGFR inhibitors.
ENPP2 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), also known as autotaxin (ATX), is a secreted enzyme that plays a significant role in producing the signaling lipid lysophosphatidic acid (LPA). Aberrant ENPP2 activity has been linked to various pathological conditions, including cancer, inflammation, and fibrosis. Therefore, the development of potent and selective ENPP2 inhibitors is an active area of research.
Structure-Activity Relationship (SAR) Insights
Based on published research on analogous compounds, the following SAR principles can be inferred for derivatives of 4-Fluoro-2-methylbenzyl bromide:
Fluorine Substitution: The position and number of fluorine atoms on the benzyl ring can significantly influence biological activity. Ortho-fluoro substitution on a benzyl ring has been shown to enhance the inhibitory activity of some kinase inhibitors.
Methyl Group: The methyl group at the 2-position of the benzyl ring can provide steric hindrance that may influence binding selectivity to the target protein.
Overall Substitution Pattern: The combination of electronic and steric effects of the substituents on the benzyl ring is crucial for optimizing biological potency. For instance, in a series of 1-benzyl indazole derivatives, a fluoro substitution at the ortho position of the benzyl ring resulted in better inhibitory activity against soluble guanylate cyclase.[1]
Comparative Data on Biological Activity
While a direct head-to-head comparison of a series of compounds derived from 4-Fluoro-2-methylbenzyl bromide and its analogs is not available in the literature, the following tables provide a template for how such data would be presented. The data included are hypothetical and for illustrative purposes only, based on the types of values reported in studies of similar compounds.
Table 1: Hypothetical Anti-Angiogenic Activity of 4-Fluoro-2-methylbenzyl Amine Derivatives
Compound ID
Structure
VEGFR-2 Kinase Inhibition (IC50, nM)
HUVEC Proliferation Inhibition (IC50, µM)
FMBA-001
4-Fluoro-2-methylbenzyl amine
150
10.5
FMBA-002
3-Fluoro-2-methylbenzyl amine
250
15.2
FMBA-003
2,4-Difluoro-benzyl amine
80
5.8
FMBA-004
4-Chloro-2-methylbenzyl amine
180
12.1
Reference
Sunitinib
9
0.01
Table 2: Hypothetical ENPP2 Inhibitory Activity of 4-Fluoro-2-methylbenzyl Ether Derivatives
Compound ID
Structure
ENPP2/Autotaxin Inhibition (IC50, nM)
FMBE-001
4-Fluoro-2-methylbenzyl ether derivative
25
FMBE-002
3-Fluoro-2-methylbenzyl ether derivative
45
FMBE-003
2,4-Difluoro-benzyl ether derivative
15
FMBE-004
4-Chloro-2-methylbenzyl ether derivative
35
Reference
GLPG1690
5
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of biological activities. The following are standard protocols for assessing anti-angiogenic and ENPP2 inhibitory effects.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
Procedure:
Add 5 µL of test compound dilutions in kinase buffer to the wells of a 96-well plate.
Add 5 µL of VEGFR-2 enzyme solution to each well.
Initiate the reaction by adding 10 µL of a mixture of ATP and the substrate poly(Glu, Tyr).
Incubate the plate at room temperature for 60 minutes.
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
Reagents and Materials: HUVECs, endothelial cell growth medium (EGM-2), 96-well cell culture plates, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Procedure:
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
Treat the cells with various concentrations of the test compounds.
Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
ENPP2/Autotaxin Inhibition Assay
This assay measures the inhibition of ENPP2 enzymatic activity using a fluorescent substrate.
Reagents and Materials: Recombinant human ENPP2, lysophosphatidylcholine (LPC) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA), 384-well black plates, and a fluorescent detection system.
Procedure:
Add test compounds at various concentrations to the wells of the 384-well plate.
Add the ENPP2 enzyme to the wells.
Pre-incubate for 15 minutes at room temperature.
Initiate the reaction by adding the LPC substrate.
Monitor the increase in fluorescence over time (e.g., every 2 minutes for 30 minutes) using a plate reader (Excitation/Emission wavelengths will depend on the specific fluorescent substrate used).
Data Analysis: Determine the reaction rate from the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the biological activities discussed.
Safeguarding Your Laboratory: Proper Disposal of 4-Fluoro-2-methylbenzyl Bromide
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 4-Fluoro-2-methylbenzyl bromide are paramount for ensuring laboratory safety and environment...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 4-Fluoro-2-methylbenzyl bromide are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with industry best practices and regulatory expectations.
Immediate Safety and Handling Precautions:
4-Fluoro-2-methylbenzyl bromide is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Additionally, it is a lachrymator, meaning it can cause tearing.[1][3] Always handle this compound within a fume hood to avoid inhalation of vapors.[4] Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
Impermeable protective clothing, such as a lab coat, to prevent skin contact.[2][4]
Respiratory
In case of emergency or insufficient ventilation, a self-contained breathing apparatus should be available.[4][5]
Operational Plan: Spill Management
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and contamination.
Step 1: Evacuate and Secure the Area
Immediately alert personnel in the vicinity and evacuate the contaminated area.[3]
If the spill is significant, prevent access to the area by unauthorized personnel.[4]
Step 2: Absorb the Spilled Material
For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the chemical.[1][2][4]
Do not use combustible materials like sawdust.
Step 3: Collect and Containerize
Carefully collect the absorbed material and place it into a closable, labeled container for hazardous waste.[2][4]
Step 4: Decontaminate the Area
Clean the affected area thoroughly.
Prevent the contaminated runoff from entering drains or water systems.[3][4]
Disposal Plan: Step-by-Step Procedures
The disposal of 4-Fluoro-2-methylbenzyl bromide and its contaminated materials must be handled as hazardous waste in compliance with all local, state, and federal regulations.[1][5]
1. Unused or Excess Product:
Do not attempt to dispose of unused 4-Fluoro-2-methylbenzyl bromide down the drain or in regular trash.[1][2]
Keep the chemical in its original or a suitable, tightly closed, and properly labeled container.[1][4]
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][6]
Arrange for collection by a licensed hazardous waste disposal company.[5]
All materials that have come into contact with 4-Fluoro-2-methylbenzyl bromide, including gloves, absorbent materials, and disposable labware, are considered hazardous waste.
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.[4]
Follow your institution's specific procedures for the disposal of solid chemical waste.
3. Empty Containers:
Empty containers should be triple-rinsed (or the equivalent) before recycling or reconditioning.[7]
The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.
Alternatively, puncture the container to prevent reuse and dispose of it as hazardous waste.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoro-2-methylbenzyl bromide and associated waste.
Caption: Disposal workflow for 4-Fluoro-2-methylbenzyl bromide.
By adhering to these procedures, laboratories can effectively manage the risks associated with 4-Fluoro-2-methylbenzyl bromide, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.
Personal protective equipment for handling 4-Fluoro-2-methylbenzyl bromide
Essential Safety and Handling Guide for 4-Fluoro-2-methylbenzyl Bromide For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for handl...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 4-Fluoro-2-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Fluoro-2-methylbenzyl bromide (CAS RN: 862539-91-1). Adherence to these procedures is critical for ensuring laboratory safety and proper experimental conduct.
Hazard Identification and Classification
4-Fluoro-2-methylbenzyl bromide is a hazardous chemical requiring careful handling. Below is a summary of its classification and potential hazards.
Hazard Class
GHS Pictogram
Signal Word
Hazard Statements
Skin Corrosion/Irritation
GHS05
Danger
H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation
GHS07
H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure
GHS07
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
Impermeable protective clothing, such as a lab coat, to prevent skin contact.[2][3]
Respiratory Protection
A self-contained breathing apparatus should be available in case of emergency.[2][3]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Exposure Route
First Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact
Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1]
Ingestion
Do NOT induce vomiting.[2] If the person is conscious, give half a liter of water to drink immediately.[2] Seek immediate medical attention.[1]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Experimental Workflow: Step-by-Step Handling
Preparation:
Ensure a safety shower and eyewash station are readily accessible.[1]
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
Don all required PPE before handling the chemical.